molecular formula C5H11ClFN B1473327 (1-Fluorocyclobutyl)methanamine hydrochloride CAS No. 1462885-81-9

(1-Fluorocyclobutyl)methanamine hydrochloride

Cat. No.: B1473327
CAS No.: 1462885-81-9
M. Wt: 139.6 g/mol
InChI Key: CFWPMGNAIUPAFL-UHFFFAOYSA-N
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Description

(1-Fluorocyclobutyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C5H11ClFN and its molecular weight is 139.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-fluorocyclobutyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWPMGNAIUPAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462885-81-9
Record name (1-fluorocyclobutyl)methanamine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to (1-Fluorocyclobutyl)methanamine Hydrochloride: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Fluorocyclobutyl)methanamine hydrochloride is a fluorinated aliphatic amine that holds significant interest for medicinal chemistry and drug discovery. The incorporation of a fluorine atom and a cyclobutyl moiety into a small molecule can profoundly influence its physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small size, can modulate pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The rigid cyclobutyl scaffold introduces a three-dimensional element that can be crucial for optimizing ligand-receptor interactions. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and analytical methodologies for this compound.

Physicochemical Properties

The hydrochloride salt of (1-Fluorocyclobutyl)methanamine exists as a solid, and like many amine hydrochlorides, it is expected to be soluble in water and some polar organic solvents. A summary of its key physical and chemical identifiers is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 1462885-81-9[3][4][5]
Molecular Formula C5H11ClFN[3][5]
Molecular Weight 139.60 g/mol [3]
Physical State Solid
Storage Conditions Store in a dry, sealed container, at 2-8°C under an inert atmosphere.[3]N/A
Purity Commercially available at ≥95% or ≥97% purity.[3][4]N/A

Synthesis and Purification

A likely synthetic pathway to this compound commences with the reduction of 1-fluorocyclobutanecarbonitrile, followed by salt formation with hydrochloric acid.

Synthesis Workflow

A 1-Fluorocyclobutanecarbonitrile B Reduction (e.g., with LiAlH4 or H2/Raney Ni) A->B C (1-Fluorocyclobutyl)methanamine (Free Base) B->C D Salt Formation (HCl in a suitable solvent like ether or isopropanol) C->D E This compound D->E F Purification (Recrystallization) E->F G Pure this compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Reduction of 1-Fluorocyclobutanecarbonitrile to (1-Fluorocyclobutyl)methanamine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-fluorocyclobutanecarbonitrile in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the completion of the reduction.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash them thoroughly with the solvent used in the reaction.

  • Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (1-Fluorocyclobutyl)methanamine free base.

Step 2: Formation of this compound

  • Dissolve the crude (1-Fluorocyclobutyl)methanamine in a suitable anhydrous solvent such as diethyl ether or isopropanol.[6]

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride (HCl) in the same solvent (or bubble gaseous HCl through the solution) until the solution is acidic.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration and wash with cold solvent.

Experimental Protocol: Purification

Recrystallization is a common and effective method for purifying amine hydrochloride salts.[2][6][7][8]

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent. A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) is often effective.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the pure crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for confirming the identity and purity of this compound.

Analytical Workflow

A Synthesized this compound B Structural Confirmation A->B C Purity Assessment A->C D 1H NMR & 13C NMR B->D E Mass Spectrometry (MS) B->E F Infrared (IR) Spectroscopy B->F G High-Performance Liquid Chromatography (HPLC) C->G H Elemental Analysis C->H I Confirmed Structure and Purity D->I E->I F->I G->I H->I

Caption: Analytical workflow for structure and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[9] The chemical shifts will be influenced by the solvent used.[10][11][12]

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aminomethyl protons (CH₂-NH₃⁺) and the cyclobutyl protons. The protons on the carbon adjacent to the fluorine will exhibit coupling to the ¹⁹F nucleus. The protons of the ammonium group may appear as a broad singlet and their chemical shift can be concentration and solvent dependent.[1]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclobutyl ring and the aminomethyl carbon. The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant.[13]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Cyclobutyl CH₂ 1.5 - 2.520 - 40Complex multiplets due to diastereotopicity and coupling to fluorine.
CH₂-NH₃⁺ ~3.0 - 3.5~40 - 50Shifted downfield due to the adjacent ammonium group.
C-F N/A~80 - 100Large ¹JCF coupling constant.
NH₃⁺ Variable (broad singlet)N/AChemical shift is solvent and concentration dependent.[1]
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[14][15]

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Ammonium) 3200 - 2800Strong, broad
C-H Stretch (Aliphatic) 3000 - 2850Medium to Strong
N-H Bend (Ammonium) 1600 - 1500Medium
C-F Stretch 1100 - 1000Strong
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base after the loss of HCl. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The predicted m/z for the protonated molecule [M+H]⁺ is 104.0870.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound.[9][17][18]

Illustrative HPLC Method:

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is appropriate as the molecule lacks a strong chromophore.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

This compound is classified as a hazardous substance.[3]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities in drug discovery. This guide has provided a detailed overview of its physical and chemical properties, a plausible and detailed synthetic route, and a comprehensive analytical workflow for its characterization. Adherence to the described synthetic and analytical protocols, along with strict observation of safety precautions, will enable researchers to confidently utilize this compound in their research and development endeavors.

References

  • Khan, R. A., et al. "Purification of organic hydrochloride salt?" ResearchGate, 2017. [Link]

  • Starkey, L. S. 1H NMR Chemical Shifts. Chemistry Connected. [Link]

  • University of Rochester, Department of Chemistry. Purification: How To. [Link]

  • Patil, S. D., et al. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152." ResearchGate, 2015. [Link]

  • Shackelford, S. A. "Recovery of amines from by-product chloride salts.
  • Domasevitch, K. V., et al. "How to recrystallization amine compound and it is not soluble in common organic solvents." ResearchGate, 2021. [Link]

  • Patil, S. D., et al. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152." PubMed Central, 2011. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Mary, Y. Sheeba, et al. "FT-IR and FT-Raman spectra, molecular structure and first-order molecular hyperpolarizabilities of a potential antihistaminic drug, cyproheptadine HCl." PubMed, 2015. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Li, Y., et al. "Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol." ResearchGate, 2023. [Link]

  • Stepanova, A. V., et al. "Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study." MDPI, 2023. [Link]

  • University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Li, Y., et al. "(PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol." ResearchGate, 2023. [Link]

  • PubChem. This compound. [Link]

  • ChemBK. This compound. [Link]

Sources

Investigational Compound Profile: (1-Fluorocyclobutyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Dossier on a Novel Chemical Entity with Potential Pharmacological Activity

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-Fluorocyclobutyl)methanamine hydrochloride is a novel chemical entity with a unique structural motif, incorporating a fluorinated cyclobutane ring linked to a methanamine group. While specific biological activity data for this compound is not extensively available in the public domain, its structural features suggest potential for interaction with various biological targets. This technical dossier provides a comprehensive overview of the available information, a theoretical framework for its potential biological activity, and a proposed roadmap for its investigation. The document is intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Introduction and Chemical Identity

This compound is a hydrochloride salt of the parent compound (1-Fluorocyclobutyl)methanamine. The hydrochloride form generally enhances stability and solubility in aqueous solutions, making it suitable for biological screening and formulation studies.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1462885-81-9
Molecular Formula C5H11ClFN
Molecular Weight 139.60 g/mol
Structure

The key structural features of this compound are the cyclobutane ring, the fluorine atom, and the primary amine. The cyclobutane ring provides a rigid scaffold, while the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. The primary amine group is a common pharmacophore that can participate in various interactions with biological targets, including hydrogen bonding and ionic interactions.

Postulated Biological Activity and Rationale

In the absence of direct experimental data, a rational approach to postulating the biological activity of this compound involves examining the known activities of structurally related compounds. The presence of a small, fluorinated aliphatic ring with a primary amine suggests several potential areas of pharmacological interest.

Neurological and Psychiatric Disorders

Many centrally acting agents feature small, lipophilic amine structures. The cyclobutylmethanamine moiety could potentially interact with various neurotransmitter transporters or receptors. The fluorine atom can enhance blood-brain barrier permeability, a critical factor for CNS-targeting drugs.

Antimicrobial Activity

Fluorinated quinolone antibacterials, for instance, demonstrate that the incorporation of a fluorine atom can significantly enhance potency. While this compound does not share the quinolone scaffold, the principle that fluorination can improve antibacterial activity is well-established.[2] The primary amine could also contribute to interactions with bacterial cell membranes or enzymes.

Proposed Research and Development Workflow

To elucidate the biological activity of this compound, a systematic and multi-pronged investigational approach is required. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Hit Validation & SAR cluster_2 Phase 3: Lead Optimization & Mechanistic Studies A Compound Acquisition & QC B Broad Phenotypic Screening (e.g., cell viability, cytotoxicity) A->B C Target-Based Screening (e.g., GPCRs, ion channels, enzymes) A->C D Confirmation of Primary Hits B->D Identified Hits C->D Identified Hits E Initial Structure-Activity Relationship (SAR) (synthesis of analogs) D->E F In Vitro ADME Profiling (solubility, stability, permeability) D->F G Refined SAR Studies E->G Iterative Improvement I In Vivo Proof-of-Concept Studies F->I H Mechanism of Action Elucidation G->H H->I

Figure 1: A proposed workflow for the investigation of this compound.

Detailed Experimental Protocols

Protocol 1: High-Throughput Phenotypic Screening

  • Objective: To identify any broad biological activity of the compound across a diverse range of cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., NCI-60) and representative normal cell lines.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a concentration gradient.

    • Treat cells in 96-well or 384-well plates with the compound for a defined period (e.g., 72 hours).

    • Assess cell viability using a standard assay (e.g., CellTiter-Glo®, MTT).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line to identify potential anti-proliferative effects.

Protocol 2: In Vitro ADME Profiling

  • Objective: To assess the drug-like properties of the compound.

  • Assays:

    • Kinetic Solubility: Determine the solubility of the compound in phosphate-buffered saline (PBS) at different pH values.

    • Metabolic Stability: Incubate the compound with liver microsomes (human, rat) and measure the rate of degradation over time using LC-MS/MS.

    • Cell Permeability: Use a Caco-2 cell monolayer assay to determine the apparent permeability (Papp) in both apical to basolateral and basolateral to apical directions.

  • Data Analysis: Quantify solubility, half-life in microsomes, and Papp values to predict oral bioavailability and metabolic clearance.

Structure-Activity Relationship (SAR) Considerations

Should initial screening yield promising results, a systematic exploration of the structure-activity relationship will be crucial. The following diagram illustrates potential points of modification on the core scaffold.

SAR cluster_0 Core Scaffold cluster_1 Potential Modification Points mol R1 R1: Amine Substitution (e.g., secondary, tertiary amines) mol->R1 R2 R2: Cyclobutane Ring (e.g., stereoisomers, other ring sizes) mol->R2 R3 R3: Fluorine Position (e.g., different stereochemistry) mol->R3

Figure 2: Potential sites for chemical modification to explore the structure-activity relationship of this compound.

Conclusion and Future Directions

This compound represents an intriguing starting point for a drug discovery program. Its simple yet unique structure holds potential for novel biological activities. The lack of existing data presents both a challenge and an opportunity for groundbreaking research. The proposed workflow and experimental protocols provide a clear path forward for elucidating its pharmacological profile. Future efforts should focus on a comprehensive screening campaign, followed by rigorous hit validation and a medicinal chemistry program to optimize any identified activities.

References

  • Kimura, Y., et al. (2007). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Bioorganic & Medicinal Chemistry Letters, 17(13), 3569-3573. [Link]

Sources

Methodological & Application

Application Notes and Protocols for (1-Fluorocyclobutyl)methanamine Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the (1-Fluorocyclobutyl)methylamino Moiety in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. The selective installation of fluorine can improve metabolic stability, membrane permeation, and binding affinity to target proteins. The (1-Fluorocyclobutyl)methanamine hydrochloride scaffold, in particular, has garnered significant interest. The cyclobutane ring introduces a degree of conformational rigidity and a three-dimensional architecture that can be advantageous for molecular recognition. When combined with a fluorine atom, this moiety can serve as a valuable building block for creating novel therapeutics with improved pharmacological profiles.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key reaction conditions for utilizing this compound in the synthesis of diverse molecular entities. The protocols detailed below are designed to be robust and reproducible, offering insights into the causality behind experimental choices to ensure scientific integrity.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 1462885-81-9
Molecular Formula C₅H₁₁ClFN
Molecular Weight 139.60 g/mol
Appearance White to off-white solidGeneral chemical knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.General chemical safety guidelines

Safety Precautions: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Core Synthetic Transformations

This compound, as a primary amine, is a versatile building block for a variety of chemical transformations. The hydrochloride salt form generally requires neutralization with a suitable base to liberate the free amine for reaction. Common non-nucleophilic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically employed.

Amide Bond Formation: Acylation Reactions

The formation of an amide bond is a cornerstone of medicinal chemistry. The reaction of (1-Fluorocyclobutyl)methanamine with acylating agents provides access to a wide array of functionalized molecules.

Reaction Scheme:

G reactant1 (1-Fluorocyclobutyl)methanamine product N-((1-Fluorocyclobutyl)methyl)amide reactant1->product reactant2 Acyl Chloride (R-COCl) reactant2->product reagents Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, THF) reagents->product

Figure 1: General scheme for acylation of (1-Fluorocyclobutyl)methanamine.

Protocol 1: General Procedure for Acylation with an Acyl Chloride

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add a suitable non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-2.5 eq). Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the free amine.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.0-1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Optimization:

  • Base: The use of at least two equivalents of base is crucial. One equivalent neutralizes the hydrochloride salt, and the second quenches the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: Anhydrous aprotic solvents are essential to prevent hydrolysis of the acyl chloride.

  • Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction.

  • Alternative Acylating Agents: Carboxylic acids can also be used in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

Sulfonamide Synthesis: Sulfonylation Reactions

Sulfonamides are another critical functional group in many pharmaceutical agents. The reaction of (1-Fluorocyclobutyl)methanamine with sulfonyl chlorides provides a direct route to these compounds.

Reaction Scheme:

G reactant1 (1-Fluorocyclobutyl)methanamine product N-((1-Fluorocyclobutyl)methyl)sulfonamide reactant1->product reactant2 Sulfonyl Chloride (R-SO2Cl) reactant2->product reagents Base (e.g., Pyridine, TEA) Solvent (e.g., DCM, THF) reagents->product

Figure 2: General scheme for sulfonylation of (1-Fluorocyclobutyl)methanamine.

Protocol 2: General Procedure for Sulfonylation

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine (0.1-0.5 M). Add a base, for instance, triethylamine (2.5-3.0 eq) or use pyridine as both the solvent and the base.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add the sulfonyl chloride (1.0-1.2 eq) portion-wise or dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water. If DCM was used as the solvent, separate the layers and extract the aqueous phase with DCM. If pyridine was used, remove it under reduced pressure and then partition the residue between water and an organic solvent. Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Expert Insights:

  • Choice of Base: Pyridine is often a good choice as it can act as both a base and a solvent, and its nucleophilic character can sometimes catalyze the reaction. However, for sensitive substrates, a non-nucleophilic base like TEA or DIPEA in an inert solvent is preferable.

  • Reaction Time: Sulfonylation reactions are often slower than acylations and may require longer reaction times or gentle heating to proceed to completion.

Urea Formation

Urea moieties are prevalent in bioactive molecules due to their ability to act as hydrogen bond donors and acceptors. (1-Fluorocyclobutyl)methanamine can be converted to ureas through reaction with isocyanates or by using phosgene equivalents.

Reaction Scheme:

G reactant1 (1-Fluorocyclobutyl)methanamine product N-((1-Fluorocyclobutyl)methyl)-N'-R-urea reactant1->product reactant2 Isocyanate (R-NCO) reactant2->product reagents Solvent (e.g., DCM, THF) reagents->product

Figure 3: General scheme for urea formation from an isocyanate.

Protocol 3: Urea Synthesis via Isocyanate

  • Amine Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M). Add triethylamine (1.1-1.5 eq) and stir at room temperature for 30 minutes to generate the free amine.

  • Isocyanate Addition: Add the desired isocyanate (1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically rapid and can be monitored by the disappearance of the isocyanate peak in the IR spectrum (around 2250-2275 cm⁻¹) or by TLC/LC-MS.

  • Isolation: If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Alternative Methods:

  • Carbonyldiimidazole (CDI): The free amine can be reacted with CDI to form an intermediate carbamoylimidazole, which can then be reacted with another amine to form an unsymmetrical urea.

  • Phosgene Equivalents: Reagents like triphosgene can be used to generate the isocyanate in situ or to form a carbamoyl chloride, which then reacts with another amine. These reagents are highly toxic and should be handled with extreme caution.

N-Alkylation Reactions

Introducing alkyl groups on the nitrogen atom can significantly modulate the biological activity of a molecule. Reductive amination is a common and efficient method for the N-alkylation of primary amines like (1-Fluorocyclobutyl)methanamine.

Reaction Scheme:

G reactant1 (1-Fluorocyclobutyl)methanamine product N-Alkyl-(1-Fluorocyclobutyl)methanamine reactant1->product reactant2 Aldehyde or Ketone (R'R''C=O) reactant2->product reagents Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Solvent (e.g., DCE, MeOH) reagents->product

Figure 4: General scheme for N-alkylation via reductive amination.

Protocol 4: Reductive Amination with an Aldehyde or Ketone

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (0.1-0.5 M), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq).

  • Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of acetic acid may be added to facilitate imine formation.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for the formation of the product by LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Rationale for Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and can be used in the presence of the carbonyl compound with minimal reduction of the starting aldehyde or ketone. Sodium cyanoborohydride (NaBH₃CN) is another common choice, but its toxicity requires careful handling.

  • Solvent: DCE is a common solvent for reactions with NaBH(OAc)₃. Methanol is often used with NaBH₃CN.

Troubleshooting and Key Considerations

  • Incomplete conversion: If a reaction does not go to completion, consider increasing the reaction time, temperature (if the reactants are stable), or the equivalents of the excess reagent.

  • Side reactions: In acylation and sulfonylation, di-acylation/sulfonylation is generally not a concern for primary amines under standard conditions. In N-alkylation, over-alkylation to the tertiary amine can sometimes occur, especially with more reactive alkylating agents. Using a stoichiometric amount of the aldehyde/ketone can help to minimize this.

  • Purification challenges: The basic nature of the amine products may require the use of a modified mobile phase (e.g., containing a small amount of triethylamine or ammonia) during column chromatography to prevent tailing.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this scaffold in the synthesis of novel and diverse chemical entities. By understanding the underlying principles of these fundamental transformations, scientists can confidently design and execute synthetic routes to accelerate their research and development efforts.

References

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Application Notes and Protocols for the Purification of (1-Fluorocyclobutyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective purification of (1-Fluorocyclobutyl)methanamine hydrochloride. The protocols herein are grounded in established chemical principles and extensive experience in the purification of amine hydrochlorides and fluorinated small molecules. We will explore purification strategies ranging from initial crude work-up to high-purity recrystallization and chromatographic methods, with a focus on explaining the rationale behind each step to empower the scientist with a deep understanding of the process.

Understanding the Molecule and Potential Impurities

This compound is a primary amine salt. Its structure, featuring a polar ammonium group and a relatively nonpolar, fluorinated cyclobutyl moiety, dictates its solubility and chemical behavior. The primary impurities in a crude sample typically arise from the synthetic route used. Common contaminants may include:

  • Unreacted starting materials and reagents.

  • Byproducts of the reaction: These can include isomers or over-alkylated amines.

  • Inorganic salts: Ammonium chloride (NH₄Cl) is a frequent impurity if ammonia was used in the synthesis.

  • Residual solvents: Solvents used in the reaction or initial work-up.

A logical purification strategy, therefore, involves a multi-step approach to systematically remove these different classes of impurities.

Purification Workflow: A Strategic Overview

The purification of this compound can be conceptualized as a workflow that progressively enhances the purity of the material. The choice of steps and their sequence will depend on the initial purity of the crude product and the desired final purity.

Purification_Workflow Crude_Product Crude Product (with impurities) Aqueous_Workup Aqueous Work-up (Acid-Base Extraction) Crude_Product->Aqueous_Workup Initial Clean-up Solvent_Trituration Solvent Trituration (Removal of Nonpolar Impurities) Aqueous_Workup->Solvent_Trituration Further Impurity Removal Recrystallization Recrystallization (High Purity) Solvent_Trituration->Recrystallization Primary Purification Chromatography Chromatography (HPLC) (Ultra-High Purity/Analytical) Recrystallization->Chromatography Optional Polishing Pure_Product Purified Product (>99% Purity) Recrystallization->Pure_Product Final Product Chromatography->Pure_Product

Caption: A strategic workflow for the purification of this compound.

Part 1: Initial Purification of Crude Material

Aqueous Work-up: Acid-Base Extraction

The initial clean-up of the crude reaction mixture often involves an acid-base extraction to separate the basic amine product from non-basic impurities.

Principle: (1-Fluorocyclobutyl)methanamine, as a free base, is soluble in organic solvents. Upon protonation with an acid (like HCl) to form the hydrochloride salt, it becomes water-soluble. This differential solubility allows for the removal of non-basic organic impurities.

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The amine hydrochloride will move to the aqueous phase, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer. To isolate the free amine, the aqueous layer can be basified (e.g., with NaOH) and then extracted with an organic solvent. However, for obtaining the hydrochloride salt, it is often preferable to proceed with the aqueous solution of the salt.

  • If starting with the free base to form the hydrochloride, dissolve the crude amine in a minimal amount of a suitable solvent and add a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol).

Removal of Ammonium Chloride

A common inorganic impurity in amine synthesis is ammonium chloride. Its removal is crucial and can be achieved by leveraging its poor solubility in certain organic solvents compared to the desired amine hydrochloride.

Principle: While both the target compound and ammonium chloride are salts, their solubilities can differ significantly in specific organic solvents. Isopropanol and acetonitrile are often effective for this separation.[1]

Protocol: Trituration/Washing with Isopropanol

  • Suspend the crude solid containing the amine hydrochloride and ammonium chloride in isopropanol.

  • Stir the suspension vigorously at room temperature or with gentle heating. The this compound should have a higher solubility in isopropanol than ammonium chloride.

  • Filter the mixture. The undissolved solid will be enriched in ammonium chloride.

  • The filtrate, containing the desired product, can then be concentrated under reduced pressure to yield a solid enriched in this compound. This material can then be taken forward for recrystallization.

Part 2: High-Purity Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds. The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[2]

Solvent Selection

The choice of solvent is critical for successful recrystallization. For amine hydrochlorides, polar protic solvents are often a good starting point.

Solvent/Solvent SystemRationaleExpected Outcome
Isopropanol (IPA) Good balance of polarity to dissolve the salt when hot, but allows for crystallization upon cooling.High recovery of pure crystals.
Ethanol/Water A mixed solvent system where ethanol is the primary solvent and water acts as an anti-solvent.[3]Can provide very pure crystals, but yield may be lower. Requires careful addition of the anti-solvent.
n-Butanol Often shows very low solubility for inorganic salts like ammonium chloride, making it excellent for selective crystallization.[4]Can yield a product with very low inorganic salt contamination.
Acetonitrile A polar aprotic solvent that can be effective for recrystallizing some amine salts.May offer different selectivity for impurities compared to alcohols.
Recrystallization Protocol (Example with Isopropanol)

This protocol provides a general procedure that should be optimized for the specific crude material.

Materials:

  • Crude this compound

  • Isopropanol (anhydrous)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a stir bar. Gently heat the mixture to boiling while stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved. Avoid adding excess solvent to ensure a good yield upon cooling.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts that are insoluble even at high temperatures), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Recrystallization_Process Start Crude Solid in Flask Add_Solvent Add Minimum Hot Solvent Start->Add_Solvent Dissolve Complete Dissolution Add_Solvent->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool_Slowly Slow Cooling to Room Temp Dissolve->Cool_Slowly No Insoluble Impurities Hot_Filter->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Filter_Wash Vacuum Filter & Wash with Cold Solvent Ice_Bath->Filter_Wash Dry Dry Under Vacuum Filter_Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

Caption: Step-by-step workflow for the recrystallization of this compound.

Part 3: Chromatographic Purification

For instances where very high purity is required, or for the separation of closely related impurities, High-Performance Liquid Chromatography (HPLC) can be employed.[5][6]

Principle: Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Considerations for this compound:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

  • Additives: To ensure good peak shape for the amine, an acidic modifier like trifluoroacetic acid (TFA) or formic acid should be added to the mobile phase. This keeps the amine protonated and minimizes interactions with free silanol groups on the silica-based stationary phase.

  • Detection: UV detection is suitable if the molecule has a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used.

General HPLC Protocol Outline:

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase at a low organic concentration.

  • Method Development: Start with a broad gradient (e.g., 5% to 95% acetonitrile in water with 0.1% TFA) to determine the retention time of the compound and its impurities.

  • Optimization: Adjust the gradient to achieve optimal separation between the product and any impurities.

  • Preparative HPLC: Scale up the optimized analytical method to a preparative scale to isolate the pure compound.

  • Post-Purification: The collected fractions containing the pure product will also contain the mobile phase additives (e.g., TFA). These can be removed by lyophilization or by converting the salt to the desired hydrochloride form.

Conclusion: A Pathway to Purity

The purification of this compound is a critical step in its application in research and drug development. By employing a systematic approach that may include aqueous work-up, solvent trituration, and a carefully optimized recrystallization, high purity material can be reliably obtained. For the most demanding applications, preparative HPLC offers a powerful tool for achieving the highest levels of purity. The protocols and principles outlined in these notes provide a solid foundation for developing a robust and efficient purification strategy tailored to the specific needs of your project.

References

  • Google Patents. (CN112794810B) Synthesis method of cyclobutylamine compound.
  • ResearchGate. How we can remove Ammonium Chloride salts from highly water soluble organic compound?. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Google Patents. (US5166397A) Process for producing optically active cyclobutylamines.
  • Google Patents. (JPH01230410A) Removal of ammonium chloride.
  • Google Patents. (CN107085068A) Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. Available at: [Link]

  • YouTube. Recrystallization | MIT Digital Lab Techniques Manual. Available at: [Link]

  • Organic Syntheses. Methylamine Hydrochloride. Available at: [Link]

  • AFPM. Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling?. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chromatography Forum. Amine hydrochloride in HPLC. Available at: [Link]

  • PubMed Central. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Available at: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

Sources

Analytical methods for (1-Fluorocyclobutyl)methanamine hydrochloride characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Comprehensive Analytical Characterization of (1-Fluorocyclobutyl)methanamine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its purity, identity, and stability are critical parameters that directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods required for the full characterization of this compound, presenting a multi-faceted approach that combines spectroscopic, chromatographic, and thermal techniques. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to ensure their material meets the stringent requirements of drug development.

Introduction and Physicochemical Profile

The rigorous characterization of pharmaceutical intermediates and APIs is a cornerstone of drug development, mandated by regulatory bodies like the FDA and EMA.[1][2] For this compound, a primary amine salt containing a fluorine atom, a suite of orthogonal analytical techniques is necessary to unambiguously determine its structure, purity, and solid-state properties. The presence of the fluorine atom and the primary amine hydrochloride group dictates the selection of specific analytical methodologies.

Rationale for a Multi-Technique Approach: No single analytical method can provide a complete profile of a pharmaceutical compound. A combination of techniques is essential to build a comprehensive understanding, where each method provides a unique piece of the puzzle. This integrated approach is fundamental to establishing the "sameness" and quality of an API or its precursors.[1]

Physicochemical Data Summary:

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₅H₁₁ClFN[3]
Molecular Weight 139.60 g/mol [3]
Structure Structure of this compoundN/A
Appearance Expected to be a white to off-white crystalline solid[4][5]
Solubility Expected to be soluble in water and polar organic solvents like ethanol; insoluble in non-polar solvents like acetone and diethyl ether.[5]

Integrated Analytical Workflow

A logical workflow ensures that all critical quality attributes of the compound are assessed efficiently. The process begins with identity confirmation, moves to purity and impurity analysis, and concludes with solid-state characterization.

Analytical_Workflow cluster_0 PART 1: Identity & Structure Confirmation cluster_1 PART 2: Purity & Impurity Profiling cluster_2 PART 3: Solid-State & Stability NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (ESI-MS) NMR->MS Confirms Mass HPLC HPLC-UV/CAD (Purity, Assay) MS->HPLC Informs Impurity ID FTIR FTIR Spectroscopy FTIR->NMR Confirms Functional Groups GC GC-FID/MS (Residual Solvents, Volatile Impurities) HPLC->GC Orthogonal Purity Check TGA Thermogravimetric Analysis (TGA) GC->TGA Correlates Solvent Loss EA Elemental Analysis (CHN & Cl⁻) EA->HPLC Confirms Salt Stoichiometry DSC Differential Scanning Calorimetry (DSC) TGA->DSC Interprets Thermal Events Start Sample Batch of (1-Fluorocyclobutyl)methanamine HCl Start->NMR Start->FTIR Start->HPLC Start->EA Start->TGA TGA_DSC_Logic cluster_TGA cluster_DSC TGA TGA measures Weight Change TGA_Event1 Weight loss at <120°C TGA->TGA_Event1 TGA_Event2 No weight loss until >200°C TGA->TGA_Event2 DSC DSC measures Heat Flow DSC_Event1 Endotherm at <120°C DSC->DSC_Event1 DSC_Event2 Sharp endotherm at >200°C DSC->DSC_Event2 Result Combined Interpretation TGA_Event1->Result Indicates loss of solvent/water TGA_Event2->Result Indicates melting with decomposition DSC_Event1->Result Indicates loss of solvent/water DSC_Event2->Result Indicates melting with decomposition

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of (1-Fluorocyclobutyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Fluorocyclobutyl)methanamine hydrochloride is a key building block in medicinal chemistry, valued for its unique conformational properties imparted by the fluorinated cyclobutyl ring. This structural motif is increasingly incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability. A thorough understanding of its three-dimensional structure and electronic environment is paramount for its effective utilization in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such small molecules. This application note provides a detailed guide to the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR data for this compound, offering insights into the causal relationships between molecular structure and spectral features.

Molecular Structure and Expected NMR Features

The structure of this compound presents several key features that will manifest in its NMR spectra. The presence of a quaternary carbon bonded to a fluorine atom, a methylene bridge, and a protonated amine group, all constrained within a cyclobutyl ring, leads to complex spin systems and characteristic chemical shifts. The puckered nature of the cyclobutane ring can also lead to non-equivalent axial and equatorial protons, further complicating the ¹H NMR spectrum.[1][2]

The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive probe into the local electronic environment.[3][4][5] Its chemical shift and coupling to neighboring protons (²JHF and ³JHF) are highly diagnostic of the substitution pattern and conformation of the cyclobutyl ring.[1][2]

Predicted NMR Spectroscopic Data

Based on established principles of NMR spectroscopy and data from related fluorinated cyclobutane derivatives, the following spectral characteristics are predicted for this compound.[1][2][6]

Data Summary Table
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H~8.4br s-NH₃⁺
¹H~3.3t~22 (²JHF)CH₂N
¹H~2.2 - 2.6m-CH₂ (ring, 2 positions)
¹H~1.8 - 2.2m-CH₂ (ring, 1 position)
¹³C~90d~200 (¹JCF)C-F
¹³C~45t~20 (²JCF)CH₂N
¹³C~35t~20 (²JCF)CH₂ (ring, 2 positions)
¹³C~15t~5 (³JCF)CH₂ (ring, 1 position)
¹⁹F-180 to -200m-C-F

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. The solvent is assumed to be DMSO-d₆.

Detailed Spectral Interpretation

¹H NMR Spectrum

The proton spectrum is expected to show a broad singlet around 8.4 ppm corresponding to the three exchangeable protons of the ammonium group (NH₃⁺).[7] The methylene protons adjacent to the nitrogen (CH₂N) are anticipated to appear as a triplet around 3.3 ppm due to coupling with the fluorine atom (²JHF). The cyclobutyl ring protons will present as complex multiplets between 1.8 and 2.6 ppm due to geminal and vicinal couplings with each other and with the fluorine atom.

¹³C NMR Spectrum

In the ¹³C spectrum, the most characteristic signal will be the quaternary carbon attached to the fluorine (C-F), which is expected to appear as a doublet around 90 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 200 Hz.[8] The methylene carbon adjacent to the nitrogen (CH₂N) should appear as a triplet around 45 ppm due to two-bond coupling with fluorine (²JCF). The remaining cyclobutyl methylene carbons will also exhibit coupling to fluorine.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is predicted to show a complex multiplet in the range of -180 to -200 ppm. This multiplet arises from coupling to the various protons on the cyclobutyl ring and the adjacent methylene group. The exact chemical shift and coupling pattern are highly sensitive to the conformation of the cyclobutane ring.[1][2][9]

Experimental Protocols

Diagram of the Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-15 mg of (1-Fluorocyclobutyl)methanamine HCl B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a vial A->B Solubilization C Filter solution through a plug of glass wool into a clean, dry NMR tube B->C Filtration D Insert sample into NMR spectrometer C->D Sample Loading E Lock and shim the instrument D->E Instrument Setup F Acquire ¹H, ¹³C, and ¹⁹F spectra E->F Experiment Run G Apply Fourier transformation F->G Initial Processing H Phase and baseline correct the spectra G->H Spectrum Correction I Reference spectra and integrate signals H->I Finalization J Structural Elucidation I->J Analysis

Caption: Workflow for NMR analysis of this compound.

Step-by-Step Sample Preparation Protocol

The quality of the NMR data is highly dependent on proper sample preparation.[10][11] For a hydrochloride salt, which can be hygroscopic, care should be taken to minimize exposure to atmospheric moisture.[12]

  • Weighing the Sample: Accurately weigh approximately 10-15 mg of this compound directly into a clean, dry vial.[13]

  • Solvent Selection and Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is a good choice for amine hydrochlorides due to its high polarity and ability to solubilize salts.[7] Deuterium oxide (D₂O) is another option, but this will lead to the exchange of the NH₃⁺ protons with deuterium, causing their signal to disappear from the ¹H NMR spectrum.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10][11]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse (zg)

    • Spectral Width: 200 ppm

    • Acquisition Time: 1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 64

Trustworthiness and Self-Validation

The protocols outlined in this application note are designed to be self-validating. The consistency of the obtained chemical shifts, multiplicities, and coupling constants across all three nuclei (¹H, ¹³C, and ¹⁹F) will provide a high degree of confidence in the structural assignment. For example, the observation of a large ¹JCF coupling in the ¹³C spectrum should correlate with the presence of a fluorine atom, which is directly observed in the ¹⁹F spectrum. Similarly, the ²JHF and ³JHF couplings observed in the ¹H spectrum should be consistent with the molecular structure.

Conclusion

This application note provides a comprehensive guide for the NMR spectroscopic characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the provided interpretation framework, researchers can confidently elucidate the structure of this important chemical building block. The multi-nuclear NMR approach ensures a high level of scientific integrity and provides a robust dataset for drug development and other research applications.

References

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Wiley-VCH. (n.d.). FMOC-chloride. SpectraBase. Retrieved from [Link]

  • Paramanik, K., et al. (2023). Template for Electronic Submission to ACS Journals. The Royal Society of Chemistry. Retrieved from [Link]

  • Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society, 87(17), 3884–3890. Retrieved from [Link]

  • SupremeScience. (2014, September 17). How to Prepare an NMR Sample [Video]. YouTube. Retrieved from [Link]

  • Lustig, E., & Ragelis, E. P. (1967). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance (1969), 1(3), 273-281. Retrieved from [Link]

  • Lustig, E., & Ragelis, E. P. (1967). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance (1969), 1(3), 273-281. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Camps, F., Coll, J., Fabrias, G., Guerrero, A., & Feliz, M. (1985). 19F NMR analyses of some cyclopropane derivatives. Journal of Fluorine Chemistry, 29(3), 261–271. Retrieved from [Link]

  • (n.d.). Supporting Information. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Kitching, W., Henzel, K. A., & Randall, E. W. (1975). Carbon-13 NMR of fluorocyclopropanes. Journal of the American Chemical Society, 97(16), 4643–4645. Retrieved from [Link]

  • Vdovichenko, A. N., et al. (2015). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Biophysical Journal, 109(10), 2098–2101. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Mori, Y., et al. (2015). 1H and 13C NMR Detection of the Carbocations or Zwitterions from Rhodamine B Base, a Fluoran-Based Black Color Former, Trityl Benzoate, and Methoxy-Substituted Trityl Chlorides in the Presence of Alkali Metal or Alkaline Earth Metal Perchlorates in Acetonitrile Solution. Bulletin of the Chemical Society of Japan, 88(2), 269-276. Retrieved from [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methanamine, hydrochloride (1:1). Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: A Systematic Approach to the Chiral Separation of (1-Fluorocyclobutyl)methanamine Hydrochloride Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1-Fluorocyclobutyl)methanamine is a key chiral building block in medicinal chemistry, where the stereochemistry at the chiral center is critical for pharmacological activity and safety. This application note presents a detailed guide for the development of a robust and efficient method for the chiral separation of its enantiomers as the hydrochloride salt. We explore a systematic approach to screening Chiral Stationary Phases (CSPs) and optimizing mobile phase conditions for High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical and potentially preparative method for the enantiomeric resolution of this compound.

Introduction: The Significance of Chiral Purity

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] Consequently, regulatory agencies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances.[3] (1-Fluorocyclobutyl)methanamine hydrochloride, a fluorinated cyclobutane derivative[4][5], serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of a stereocenter necessitates a reliable analytical method to distinguish and quantify its enantiomers to ensure the quality and consistency of downstream products.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for enantioselective analysis in the pharmaceutical industry due to its versatility, efficiency, and scalability.[6][7] This document provides a comprehensive protocol for developing a successful chiral separation method for this compound.

Foundational Principles: Chiral Recognition Mechanisms

The separation of enantiomers on a CSP is governed by the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes is influenced by a combination of intermolecular interactions, including:

  • Hydrogen bonding: The primary amine group of the analyte is a strong hydrogen bond donor and acceptor.

  • Dipole-dipole interactions: The carbon-fluorine bond introduces a dipole moment.

  • Steric interactions: The three-dimensional arrangement of the cyclobutyl ring and the methanamine moiety plays a crucial role in how the enantiomers fit into the chiral cavities of the CSP.

  • π-π interactions: While the analyte itself lacks aromaticity, this interaction can be relevant with certain CSPs and mobile phase modifiers.

Given that the analyte is a primary amine[8], polysaccharide-based and crown-ether-based CSPs are excellent starting points for method development.[9][10] Polysaccharide-based CSPs, such as those derived from derivatized cellulose and amylose, offer a wide range of selectivities through a combination of the aforementioned interactions.[11][12]

Strategic Method Development Workflow

A systematic approach to method development is crucial for efficiently achieving baseline separation. The following workflow outlines a logical progression from initial screening to final method optimization.

Chiral_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation CSP_Screen Select Diverse CSPs (Polysaccharide-based) MP_Screen Screen Mobile Phases (Normal & Polar Organic) CSP_Screen->MP_Screen Test on selected columns Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) MP_Screen->Optimize_MP Promising separation identified Optimize_Conditions Fine-tune Conditions (Flow Rate, Temperature) Optimize_MP->Optimize_Conditions Resolution > 1.5 Validation Method Validation (Robustness, Linearity, etc.) Optimize_Conditions->Validation Final Method Analyte Racemic (1-Fluorocyclobutyl)methanamine HCl Analyte->CSP_Screen Start

Caption: A systematic workflow for chiral method development.

Experimental Protocols

Materials and Instrumentation
  • Analyte: this compound (racemic)[13]

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA)

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or PDA detector.

Sample Preparation

Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in methanol. From this, prepare a working solution of 0.1 mg/mL by diluting with the initial mobile phase composition to be tested. The hydrochloride salt form of the amine enhances its solubility in polar solvents.[14][15]

Phase 1: Chiral Stationary Phase and Mobile Phase Screening

The initial screening phase is designed to identify a suitable CSP and mobile phase system that shows some degree of enantioselectivity. Polysaccharide-based CSPs are highly recommended for their broad applicability.[16][17]

Recommended Chiral Stationary Phases for Screening:

CSP Name (Manufacturer)Chiral SelectorPotential Interactions
CHIRALPAK® IA / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)H-bonding, Dipole-dipole, Steric
CHIRALPAK® IB / Lux® Cellulose-2 Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding, Dipole-dipole, Steric
CHIRALPAK® IC / Lux® Cellulose-3 Cellulose tris(3,5-dichlorophenylcarbamate)H-bonding, Dipole-dipole, Steric, π-π
CHIRALCEL® OD-H / Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding, Dipole-dipole, Steric

Screening Mobile Phases:

For primary amines, both normal phase and polar organic modes can be effective. The basicity of the amine often necessitates the use of a basic additive to improve peak shape and prevent tailing.[18][19]

  • Normal Phase (NP):

    • A: n-Hexane/IPA (90:10, v/v) + 0.1% DEA

    • B: n-Hexane/EtOH (90:10, v/v) + 0.1% DEA

  • Polar Organic (PO):

    • C: Acetonitrile/MeOH (98:2, v/v) + 0.1% DEA

    • D: Methanol + 0.1% DEA

Screening Protocol:

  • Equilibrate each column with the first mobile phase for at least 20 column volumes.

  • Set the flow rate to 1.0 mL/min.

  • Maintain the column temperature at 25 °C.

  • Set the UV detection wavelength to 210 nm (as the analyte lacks a strong chromophore).

  • Inject 5 µL of the sample solution.

  • Run the analysis for approximately 15-20 minutes.

  • Repeat for each CSP and mobile phase combination.

Phase 2: Method Optimization

Once a CSP and mobile phase system show partial or baseline separation, the next step is to optimize the conditions to achieve a resolution (Rs) of ≥ 1.5 with a reasonable analysis time.

Optimization Strategy:

Optimization_Strategy cluster_params Optimization Parameters start start mp_ratio Mobile Phase Ratio Adjust alcohol content (5-20%) start->mp_ratio:head Improve Rs additive Additive Concentration Vary DEA (0.05-0.2%) mp_ratio->additive:head Improve Peak Shape flow_rate Flow Rate Test 0.8-1.2 mL/min additive->flow_rate:head Adjust Runtime temperature Temperature Evaluate 15-40 °C flow_rate->temperature:head Fine-tune Selectivity end_node Optimized Separation (Rs ≥ 1.5) temperature->end_node Finalize

Caption: A flowchart for the optimization of chiral separation parameters.

Detailed Optimization Steps:

  • Mobile Phase Ratio: If using a normal phase system, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 25% IPA or EtOH). A lower alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.

  • Additive Concentration: Adjust the concentration of the basic additive (DEA). Insufficient additive can lead to peak tailing, while excessive amounts may reduce retention times and selectivity.

  • Flow Rate: Modify the flow rate to balance analysis time and efficiency. A lower flow rate can sometimes improve resolution.

  • Temperature: Investigate the effect of column temperature. Lower temperatures often enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes, but can also increase analysis time and backpressure.[20]

Example Optimized Method (Hypothetical):

Based on experience with similar primary amines, a likely successful separation could be achieved with the following conditions.

ParameterCondition
Column CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / DEA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 5 µL

Expected Results:

Under these hypothetical optimized conditions, baseline separation of the two enantiomers of (1-Fluorocyclobutyl)methanamine would be expected.

Data PointExpected Value
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 10.2 min
Selectivity (α) > 1.2
Resolution (Rs) > 2.0

Conclusion

The chiral separation of this compound is readily achievable using HPLC with polysaccharide-based chiral stationary phases. A systematic screening of CSPs and mobile phases, followed by a logical optimization of chromatographic parameters, is the most efficient path to a robust and reliable method. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to develop a method suitable for both analytical quality control and potential preparative-scale purification of the desired enantiomer.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Zhang, X., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2018). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamate Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea, 62(3), 209-220.
  • Daicel Chiral Technologies. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Retrieved from [Link]

  • Welch, C. J., et al. (2009). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
  • Gassman, P. G., & Talley, J. J. (1978). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Accounts of Chemical Research, 11(1), 20-27.
  • Payne, T. L., & Oliver, J. E. (1984). Preparative chiral liquid chromatography for enantiomeric separation of pheromones. Journal of Chemical Ecology, 10(4), 633-642.
  • Daicel Corporation. (n.d.). Chiral Columns. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved from [Link]

  • Ghanem, A., & Hoenen, H. (2011). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 23(7), 511-520.
  • Fodor, G., & Csepreghy, G. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. In Superviscosity. IntechOpen.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie-Chemical Monthly, 152(6), 705-723.
  • Obrnuta faza. (n.d.). Daicel-Chiral-Catalog.pdf. Retrieved from [Link]

  • Chen, D. Y. K., et al. (2021). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Journal of the American Chemical Society, 143(45), 18865-18871.
  • Spudeit, D. A., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 684-693.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9898793, Methanamine, 1-fluoro-. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Frequently Asked Questions. Retrieved from [Link]

  • Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15520-15553.
  • Glukhovskiy, P., & Vigh, G. (2000). Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis. Electrophoresis, 21(13), 2639-2646.
  • Wang, Y., et al. (2013). Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones. Synlett, 24(10), 1189-1205.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11637, Methanamine, hydrochloride (1:1). Retrieved from [Link]

Sources

Application Note: A Validated Ion-Pair Reversed-Phase HPLC Method for the Quantitative Analysis of (1-Fluorocyclobutyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (1-Fluorocyclobutyl)methanamine hydrochloride, a key pharmaceutical intermediate. The inherent analytical challenges of this compound—namely its high polarity, lack of a significant UV chromophore, and basic nature—are overcome using an ion-pair reversed-phase chromatographic strategy. This approach enhances retention on a standard C18 stationary phase and allows for reliable quantification using UV detection at a low wavelength. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and stability testing in a regulated environment.

Introduction and Scientific Rationale

This compound is a small polar amine of increasing interest in pharmaceutical synthesis. Accurate quantification is critical for ensuring the quality of active pharmaceutical ingredients (APIs) and for monitoring process-related impurities. However, the physicochemical properties of this molecule present a significant challenge for conventional reversed-phase HPLC.

  • The Analytical Challenge : As a small, polar primary amine, the analyte has minimal interaction with non-polar stationary phases (like C18 or C8), leading to poor retention and elution near or within the solvent front. Furthermore, its simple structure lacks a chromophore, making sensitive UV detection difficult.

  • Method Development Strategy : Several chromatographic techniques were considered to address these challenges:

    • Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique is well-suited for retaining highly polar compounds.[1][2][3][4][5] It operates with a polar stationary phase and a high-organic mobile phase, offering an orthogonal separation mechanism to reversed-phase chromatography.

    • Pre-column Derivatization : This involves chemically modifying the amine with a reagent to attach a UV-active or fluorescent tag.[6][7][8] While effective for enhancing both retention and detectability, it adds complexity and potential variability to the sample preparation workflow.

    • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) : This technique was selected for its robustness and simplicity. It involves adding an ion-pairing reagent to the mobile phase.[9][10] The reagent, typically an alkyl sulfonate, forms a neutral, more hydrophobic ion pair with the protonated amine analyte, significantly increasing its retention on a standard reversed-phase column.[11][12][13] This approach avoids additional sample preparation steps and utilizes widely available and well-understood C18 column chemistry.

This note details the development and validation of an IP-RP-HPLC method, providing a self-validating system for the reliable analysis of this compound.

Analyte Properties

A summary of the key properties of the target analyte is provided below.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₅H₁₁ClFN[14]
Molecular Weight 139.60 g/mol [14]
Chemical Structure -
Appearance White to off-white solid[15]
Solubility Soluble in water[15][16][17]

Experimental Protocol: IP-RP-HPLC Method

Instrumentation and Consumables
  • HPLC System : Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS) : OpenLab CDS or equivalent.

  • Analytical Column : Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • pH Meter : Calibrated pH meter for mobile phase preparation.

  • Analytical Balance : 5-decimal place analytical balance.

  • Volumetric Glassware : Class A.

Reagents and Solutions
  • Water : HPLC grade.

  • Acetonitrile (ACN) : HPLC grade.

  • Potassium Phosphate Monobasic (KH₂PO₄) : ACS grade or higher.

  • Phosphoric Acid (H₃PO₄) : ACS grade or higher.

  • Sodium 1-Heptanesulfonate (HSAS) : HPLC grade, ion-pairing reagent.

  • This compound : Reference Standard.

Preparation of Mobile Phase A (Aqueous Buffer with Ion-Pair Reagent):

  • Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 20 mM solution.

  • Add 1.01 g of Sodium 1-Heptanesulfonate to the solution (final concentration 5 mM).

  • Adjust the pH of the solution to 3.0 ± 0.05 with 85% Phosphoric Acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter and degas before use.

Preparation of Mobile Phase B:

  • Use 100% HPLC grade Acetonitrile.

Preparation of Diluent:

  • A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is used as the diluent to ensure sample compatibility.

Preparation of Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

Preparation of Working Standard Solution (0.1 mg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent and mix well.

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A 20 mM KH₂PO₄, 5 mM Sodium 1-Heptanesulfonate, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 15 minutes

Method Validation Framework

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[18] This method was validated according to the ICH Q2(R1) guideline, which provides a framework for the necessary validation characteristics.[19][20][21]

Method_Validation_Workflow start_node Method Validation Protocol (ICH Q2 R1) sst System Suitability start_node->sst specificity Specificity start_node->specificity linearity Linearity & Range start_node->linearity accuracy Accuracy start_node->accuracy precision Precision start_node->precision lod_loq LOD / LOQ start_node->lod_loq param_node param_node result_node result_node final_node Validated Method result_node->final_node Data Analysis & Acceptance Criteria Met sst->result_node Experimental Execution specificity->result_node Experimental Execution linearity->result_node Experimental Execution accuracy->result_node Experimental Execution precision->result_node Experimental Execution lod_loq->result_node Experimental Execution Analytical_Process_Flow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_step prep_step analysis_step analysis_step data_step data_step weigh Accurate Weighing of Standard/Sample dissolve Dissolution in Diluent (80:20 A:B) weigh->dissolve sst_check System Suitability Test (5x Standard Injections) dissolve->sst_check sequence Run Analytical Sequence (Blanks, Standards, Samples) sst_check->sequence integrate Chromatogram Integration sequence->integrate calculate Quantification using External Standard Method integrate->calculate report Final Report Generation calculate->report

Sources

Application Notes & Protocols: (1-Fluorocyclobutyl)methanamine Moiety in PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Synthesis and Application of [¹⁸F]Fluciclovine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Clarifying the Precursor Landscape

The compound (1-Fluorocyclobutyl)methanamine hydrochloride is structurally related to the final radiotracer, [¹⁸F]Fluciclovine. However, in the context of Positron Emission Tomography (PET) imaging, it is crucial to distinguish between the final radiolabeled product and its precursor. The most established and widely utilized precursor for the synthesis of [¹⁸F]Fluciclovine (also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid or [¹⁸F]FACBC) is typically a more complex molecule designed for efficient nucleophilic [¹⁸F]fluorination. This guide will focus on the synthesis and application of [¹⁸F]Fluciclovine, the PET agent, using its commonly cited precursor, providing the in-depth technical details required for its successful implementation in a research and clinical setting.

Section 1: Introduction to [¹⁸F]Fluciclovine

[¹⁸F]Fluciclovine is a synthetic amino acid analog that is radiolabeled with the positron-emitting radionuclide fluorine-18. Its utility in PET imaging stems from its uptake by amino acid transporters, which are often upregulated in malignant cells to meet the increased metabolic demands of proliferation.[1] Specifically, its transport is mediated by the sodium-dependent system ASC (Alanine, Serine, Cysteine-preferring) and to a lesser extent, the sodium-independent system L.[1]

Unlike [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), which is a glucose analog that tracks glucose metabolism, [¹⁸F]Fluciclovine provides a more specific window into amino acid transport. This distinction is particularly advantageous in certain oncological applications where [¹⁸F]FDG uptake may be low or where high background glucose metabolism can obscure tumor visualization, such as in the brain and prostate.[1][2] The favorable half-life of fluorine-18 (approximately 110 minutes) allows for centralized production and distribution, obviating the need for an on-site cyclotron at the imaging facility.[1][3]

Key Applications:

  • Prostate Cancer: Detecting recurrent prostate cancer, particularly in patients with rising prostate-specific antigen (PSA) levels after definitive therapy.[4]

  • Brain Tumors: Imaging of gliomas, where it can offer better tumor-to-background contrast compared to [¹⁸F]FDG due to low native brain uptake.[1][5]

Section 2: Automated Radiosynthesis of [¹⁸F]Fluciclovine

The synthesis of [¹⁸F]Fluciclovine is typically performed on an automated synthesis module, ensuring reproducibility, operator safety, and compliance with Good Manufacturing Practices (GMP).[6][7] The process involves a nucleophilic substitution reaction followed by deprotection steps.

Principle of the Radiosynthesis

The core of the synthesis is the nucleophilic displacement of a leaving group on a protected precursor molecule with [¹⁸F]fluoride. A common precursor is ethyl cis-1-(N-tert-butoxycarbonyl)amino-3-[(trifluoromethyl)sulfonyloxy]cyclobutanecarboxylate. The triflate group serves as an excellent leaving group for the introduction of [¹⁸F]fluoride. Following the fluorination, the protecting groups (Boc and ethyl ester) are removed via hydrolysis to yield the final product.[8]

Workflow for Automated Synthesis

The following diagram outlines the typical automated synthesis workflow for [¹⁸F]Fluciclovine.

Fluciclovine Synthesis Workflow Automated Synthesis Workflow for [¹⁸F]Fluciclovine cluster_0 Step 1: [¹⁸F]Fluoride Processing cluster_1 Step 2: Radiolabeling Reaction cluster_2 Step 3: Purification & Deprotection cluster_3 Step 4: Formulation F18_Prod [¹⁸F]Fluoride Production (Cyclotron, ¹⁸O(p,n)¹⁸F) QMA Trapping on QMA Cartridge F18_Prod->QMA Elution Elution with K₂CO₃/Kryptofix into Reactor QMA->Elution Drying Azeotropic Drying (Acetonitrile) Elution->Drying Precursor_Add Precursor Addition in Acetonitrile Drying->Precursor_Add [¹⁸F]/K₂₂₂ Complex Ready Heating Heating (e.g., 85°C for 3-5 min) Precursor_Add->Heating Dilution Dilution with Water Heating->Dilution Labeled Intermediate tC18 Trapping on tC18 Sep-Pak Dilution->tC18 Hydrolysis Hydrolysis of Protecting Groups (NaOH then HCl) tC18->Hydrolysis Final_Purification Final Purification (e.g., HLB Sep-Pak) Hydrolysis->Final_Purification Formulate Formulation in Buffer (e.g., Citrate Buffer) Final_Purification->Formulate Purified Product Sterilize Sterile Filtration (0.22 µm) Formulate->Sterilize QC Quality Control Testing Sterilize->QC Final_Product Final [¹⁸F]Fluciclovine Product QC->Final_Product

Caption: Automated synthesis workflow for [¹⁸F]Fluciclovine.

Detailed Protocol for Automated Synthesis

This protocol is a generalized representation for an automated synthesis unit like a GE FASTlab™ or Siemens CTI.[9] Specific parameters may need to be optimized for different platforms.

Reagents & Cassette Setup:

  • Vial A: Kryptofix 222 (K₂₂₂) and Potassium Carbonate (K₂CO₃) in acetonitrile/water.

  • Vial B: Hydrochloric Acid (e.g., 4M HCl).

  • Vial C: Acetonitrile (MeCN) for azeotropic drying.

  • Vial D: Precursor (e.g., 28.5 mg) dissolved in acetonitrile.[9]

  • Vial E: Sodium Hydroxide (e.g., 2M NaOH).

  • Product Collection Vial: Contains a suitable buffer, such as 200 mM trisodium citrate.[9]

  • Cartridges: Anion exchange (QMA) cartridge, tC18 Sep-Pak, and a final purification cartridge (e.g., HLB Sep-Pak).

Step-by-Step Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Aqueous [¹⁸F]fluoride from the cyclotron is passed through the QMA cartridge to trap the [¹⁸F]⁻.

    • The trapped [¹⁸F]fluoride is eluted into the reactor using the K₂₂₂/K₂CO₃ solution from Vial A.[9] The cryptand K₂₂₂ is essential to chelate the potassium ion, thereby increasing the nucleophilicity of the fluoride anion.[9]

  • Azeotropic Drying:

    • Acetonitrile from Vial C is added to the reactor, and the mixture is heated under vacuum to remove water. This step is critical as water can reduce fluorination efficiency.[9]

  • Radiolabeling:

    • The precursor solution from Vial D is added to the dried [¹⁸F]fluoride complex in the reactor.

    • The reaction mixture is heated (e.g., at 85°C for 3-5 minutes) to facilitate the nucleophilic substitution.[8]

  • Initial Purification:

    • The reaction mixture is diluted with water and passed through a tC18 cartridge, which traps the protected, [¹⁸F]-labeled intermediate.[8][9]

  • Deprotection (Hydrolysis):

    • The protecting groups are removed directly on the cartridge. This is often a two-step process:

      • Base hydrolysis (e.g., using NaOH from Vial E) to cleave the ethyl ester.[8]

      • Acid hydrolysis (e.g., using HCl from Vial B) to remove the Boc protecting group.[8]

  • Final Purification and Formulation:

    • The deprotected [¹⁸F]Fluciclovine is eluted from the cartridge.

    • It then passes through a final purification cartridge (e.g., HLB Sep-Pak) and is collected in the final product vial containing a citrate buffer.[8]

    • The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Typical Synthesis Parameters:

Parameter Value Reference
Precursor Amount ~28.5 mg [9]
Synthesis Time < 75 minutes [8]
Radiochemical Yield (Decay-Corrected) 24% - 55% [8][10]

| Radiochemical Purity | > 95% |[8][11] |

Section 3: Quality Control for Clinical Use

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical product.[6][12] QC tests should be performed on each batch according to pharmacopeia standards (e.g., USP, EP).[12]

TestMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, colorless solution, free of particulatesEnsures product is suitable for injection.
pH pH meter or stripsTypically 4.5 - 6.0Ensures the product is physiologically compatible.
Radionuclidic Identity Gamma SpectrometryPhoton peak at 511 keVConfirms the presence of a positron-emitting radionuclide.[11]
Radionuclidic Purity Gamma Spectrometry≥ 99.5% of gamma emissions are 511 keVEnsures no significant long-lived radionuclide impurities.[11]
Radiochemical Purity Radio-TLC or Radio-HPLC≥ 95% [¹⁸F]FluciclovineQuantifies the desired radiolabeled product versus radiochemical impurities.[11][13]
Chemical Purity HPLCIdentify and quantify known impurities (e.g., precursor, hydrolysis byproducts)Limits the presence of non-radioactive chemical substances.[10]
Residual Solvents Gas Chromatography (GC)e.g., Acetonitrile < 410 ppmEnsures that organic solvents used in synthesis are below toxic levels.[13]
Bacterial Endotoxins LAL Test< 175 EU / V (USP)Protects patients from pyrogenic reactions.[12]
Sterility Incubation in culture mediaNo microbial growthConfirms the absence of viable microorganisms (often a retrospective test).[12]

Section 4: Application in PET Imaging

Mechanism of Uptake and Imaging Principle

As a synthetic amino acid, [¹⁸F]Fluciclovine is actively transported into cancer cells by amino acid transporters like ASC and L, which are overexpressed in many malignancies.[1] This active transport leads to the accumulation of the radiotracer in tumor tissue, allowing for visualization with a PET scanner. The PET scanner detects the 511 keV gamma photons produced from the annihilation of positrons emitted by the ¹⁸F isotope. The resulting images provide a map of tracer distribution, highlighting areas of increased amino acid transport that are indicative of cancer.[4]

Patient Preparation and Imaging Protocol

Patient Preparation:

  • Patients should fast for a minimum of 4 hours prior to tracer injection to reduce background muscle uptake.

  • Vigorous exercise should be avoided for at least 24 hours before the scan.

  • A standard dose of 370 MBq (10 mCi) of [¹⁸F]Fluciclovine is administered intravenously.

Imaging Protocol:

  • PET/CT imaging is typically performed, with the CT scan used for attenuation correction and anatomical localization.[4]

  • The scan is usually acquired from the skull base to the mid-thigh.[4]

  • Unlike [¹⁸F]FDG, there is a short uptake time. Imaging can begin as early as 3-5 minutes post-injection.

Data Interpretation

PET images are interpreted by visually identifying areas of focal uptake that are greater than the surrounding background tissue. Quantitative analysis using Standardized Uptake Values (SUV) can also be employed, though visual assessment by an experienced reader is paramount.[3] In prostate cancer, for example, any focal uptake in the prostate bed, pelvic lymph nodes, or distant sites that is greater than blood pool activity is considered suspicious for recurrence.[4]

Biodistribution Characteristics:

  • Low Background: Minimal uptake in the brain and negligible excretion through the urinary tract provide a clear field of view in the brain and pelvis.[1]

  • Physiological Uptake: Intense uptake is normally seen in the pancreas and liver, which can limit the detection of disease in these organs.[1]

Section 5: Conclusion

The radiolabeled molecule [¹⁸F]Fluciclovine, derived from a fluorocyclobutyl scaffold, represents a significant tool in molecular imaging. Its mechanism, targeting amino acid transport, offers a distinct advantage over traditional glucose-based imaging in specific clinical scenarios like recurrent prostate cancer and brain tumors. The successful application of this PET precursor hinges on a robust, automated synthesis and stringent quality control to ensure a safe and effective diagnostic agent. This guide provides the foundational knowledge and protocols to empower researchers and clinicians in leveraging this advanced imaging modality.

References

  • Preparation of 18F-fluciclovine. Google Patents; US10023525B2.
  • Yu, S. Review of 18F-FDG Synthesis and Quality Control. PMC - NIH. Available from: [Link]

  • Norlin, R., et al. [18F]Fluciclovine PET/CT: joint EANM and SNMMI procedure guideline for prostate cancer imaging—version 1.0. European Journal of Nuclear Medicine and Molecular Imaging. Available from: [Link]

  • McConathy, J., et al. Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis. Applied Radiation and Isotopes. 2003;58(6):657-66. Available from: [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. International Atomic Energy Agency. Available from: [Link]

  • Alauddin, M. M. Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC - NIH. Available from: [Link]

  • An Improved Synthesis of PET Dopamine D 2 Receptors Radioligand [11C]Raclopride. ResearchGate. Available from: [Link]

  • Cardinale, J., et al. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. MDPI. Available from: [Link]

  • Kovacs, M., et al. Production of Fluciclovine F18 (FACBC) on a Siemens< PETNET GN Platform. Journal of Nuclear Medicine. 2017;58(supplement 1):1448. Available from: [Link]

  • The Medical Applications of Novel PET Radiopharmaceuticals. PMC - NIH. Available from: [Link]

  • Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS International. Available from: [Link]

  • Khandani, A. H., Wahl, R. L. Applications of PET in liver imaging. Radiologic Clinics of North America. 2005;43(5):849-60. Available from: [Link]

  • Shoup, T. M., et al. Synthesis of syn- and anti-1-Amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic Acid (FMACBC), Potential PET Ligands for Tumor Detection. Journal of Medicinal Chemistry. Available from: [Link]

  • Kirienko, M., et al. Applications of PET imaging with radiolabelled choline (11C/18F-choline). The Quarterly Journal of Nuclear Medicine and Molecular Imaging. 2015;59(1):83-94. Available from: [Link]

  • Hassan, H., et al. Convenient and Efficient Method for Quality Control Analysis of 18F-Fluorocholine: For a Small Scale GMP-based Radiopharmaceuticals Laboratory Set-up. PubMed. Available from: [Link]

  • Fluciclovine (18F). Wikipedia. Available from: [Link]

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Application Notes & Protocols: Comprehensive Safety Precautions for Working with Fluorinated Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of fluorinated amine hydrochlorides. The protocols outlined herein are designed to minimize risks and ensure a safe laboratory environment. Adherence to these guidelines is critical due to the potential hazards associated with this class of compounds.

Understanding the Inherent Risks of Fluorinated Amine Hydrochlorides

Fluorinated amine hydrochlorides are a unique class of compounds that combine the reactivity of amines, the corrosivity of hydrochloride salts, and the specific hazards associated with organofluorine compounds. A thorough understanding of their chemical properties is paramount to anticipating and mitigating risks.

The primary hazards stem from three key features:

  • The Amine Group: Amines are organic bases and can be corrosive and irritating to the skin, eyes, and respiratory tract.

  • The Hydrochloride Salt: The hydrochloride moiety imparts acidic properties upon dissolution in water, contributing to the corrosive nature of these compounds. It can also release hydrogen chloride gas, a corrosive and toxic substance, particularly upon heating.

  • The Fluorine Substituents: The carbon-fluorine bond is exceptionally strong, which can make these compounds thermally stable. However, upon combustion or in the presence of strong reagents, they can decompose to release highly toxic and corrosive hydrogen fluoride (HF).[1][2][3] HF is a severe contact and systemic poison that requires specialized first aid.

The combination of these functional groups necessitates a multi-faceted approach to safety, considering the potential for chemical burns, respiratory irritation, and acute toxicity.

Hazard Identification and Classification

While specific toxicological data for many novel fluorinated amine hydrochlorides may be limited, the general hazard profile can be inferred from available Safety Data Sheets (SDS) for analogous compounds.[2] It is prudent to treat all new or poorly characterized fluorinated amine hydrochlorides as potentially hazardous.

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity (Oral) Harmful if swallowed.May cause gastrointestinal irritation, burns, or systemic toxicity.
Skin Corrosion/Irritation Causes severe skin burns and irritation.[4][5]Can lead to chemical burns, redness, and pain. Weak hydrofluoric acid burns may have a delayed onset.[5]
Eye Damage/Irritation Causes serious eye damage.Can result in severe burns, and permanent eye damage.
Respiratory Irritation May cause respiratory irritation.Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[6]
Specific Target Organ Toxicity Prolonged or repeated exposure may cause damage to bones, liver, and kidneys.[5][6]Chronic exposure to fluoride can lead to osteosclerosis (abnormal hardening of bone).
Hazardous Decomposition Products Combustion can produce toxic gases.Thermal decomposition can release carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1][2][3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

The primary line of defense is to handle these compounds in a controlled environment.

  • Fume Hood: All work with fluorinated amine hydrochlorides, especially when handling powders or creating solutions, must be conducted in a certified chemical fume hood. This prevents the inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Eyewash Station and Safety Shower: An easily accessible and regularly tested eyewash station and safety shower are mandatory in any laboratory where these compounds are handled.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling fluorinated amine hydrochlorides:

  • Eye Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield worn over safety goggles is recommended.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are commonly recommended, but it is crucial to consult the glove manufacturer's compatibility chart for the specific compound and solvent being used.[7] Double gloving can provide additional protection.

  • Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used.[8] All respirator users must be part of a respiratory protection program that includes training and fit-testing.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye Eye Protection (Goggles/Face Shield) Hand Hand Protection (Nitrile Gloves) Eye->Hand Body Body Protection (Lab Coat) Hand->Body Task Handling Fluorinated Amine Hydrochlorides Body->Task Respiratory Respiratory Protection (As Needed) Respiratory->Task Start Entering the Lab Start->Eye End Handling Complete Task->Respiratory If dust/aerosols are generated Task->End Disposal_Workflow Start Waste Generation Collect Collect in Labeled Hazardous Waste Container Start->Collect Segregate Segregate from Incompatible Waste Collect->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store EHS Contact EHS for Pickup Store->EHS End Proper Disposal by Licensed Facility EHS->End

Caption: Hazardous waste disposal workflow for fluorinated amine hydrochlorides.

References

  • Standard Operating Procedure: Hydrochloric Acid. [Link]

  • EMD Millipore. Safety Data Sheet: Hydrochloric Acid 34-37% OmniTrace®. [Link]

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Public Health Statement for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • Schlosser, M. Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au2023 . [Link]

  • University of California, Berkeley. SPILL CLEANUP QUICK REFERENCE. [Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – Annotated Table Z-1. [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]

  • Zhang, Q., et al. Pd-catalyzed γ-C(sp3)–H Fluorination of Free Amines. PMC2021 . [Link]

  • PubChem. 3-Fluoropropan-1-amine hydrochloride. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Fluorine. [Link]

  • Georgia Institute of Technology. Spill Kits and Spill Clean Up Procedures. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: FLUORINE. [Link]

  • Poureslami, H., et al. Management of Solid Waste Containing Fluoride—A Review. PMC2021 . [Link]

  • Sereda, G., et al. Contrasting reactivity of fluorinated 2,6-heptanediones towards amines and ammonia, leading to cyclohexanediones or 2-oxa-6-azabicyclo[2.2.2]octanes and evaluation of their cytotoxicity. New Journal of Chemistry2016 . [Link]

  • University of North Carolina at Charlotte. CHEMICAL SPILL PROCEDURES. [Link]

  • Duke University. Chemical Segregation and Storage Table. [Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs. [Link]

  • The University of Tennessee, Knoxville. Chemical Hygiene Plan & Compliance. [Link]

  • Occupational Safety and Health Administration (OSHA). FLUORINE. [Link]

  • National Research Council. Emergency and Continuous Exposure Limits for Selected Airborne Contaminants: Volume 1. [Link]

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]

  • Cole-Parmer. Material Safety Data Sheet: Methyl-d3-amine hydrochloride, 98+ atom % D. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Fluorocyclobutyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, chemists, and drug development professionals involved in the synthesis of (1-Fluorocyclobutyl)methanamine hydrochloride. Recognizing the nuances of working with strained ring systems and energetic reagents, this document provides in-depth troubleshooting advice and answers to frequently encountered questions, focusing on the identification and mitigation of common side reactions. Our approach is grounded in mechanistic principles to empower users to not only solve immediate experimental issues but also to build a robust and reproducible synthetic process.

Section 1: Troubleshooting the Fluorination of the Cyclobutanol Precursor

The conversion of a 1-hydroxycyclobutane intermediate (e.g., 1-hydroxycyclobutanecarbonitrile or a protected derivative) to its corresponding 1-fluoro analog is a critical step, frequently employing deoxyfluorinating agents like Diethylaminosulfur Trifluoride (DAST). This stage is highly susceptible to side reactions driven by the inherent ring strain of the cyclobutane moiety and the formation of carbocationic intermediates.

Q1: My fluorination reaction with DAST has a low yield, and I'm observing a significant amount of an olefinic byproduct by GC-MS. What is happening and how can I fix it?

Root Cause Analysis: The formation of olefinic byproducts, such as 1-cyclobutenecarbonitrile, is a classic side reaction when using DAST and related reagents. This occurs via an E2 elimination pathway that competes with the desired S(_N)2 or S(_N)i substitution. The reaction proceeds through an intermediate alkoxy-sulfurane. Instead of fluoride attacking the carbon atom, a base (which can be the fluoride ion itself or another species) can abstract a proton from an adjacent carbon, leading to the elimination of the sulfurane group and the formation of a double bond. This is particularly prevalent with substrates that can form strained or unstable carbocations.

Mechanistic Insight: Diethylaminosulfur trifluoride (DAST) is known to facilitate both substitution and elimination reactions.[1][2] The reaction with an alcohol forms an intermediate that can either undergo nucleophilic substitution by fluoride or elimination. The high ring strain of the cyclobutane ring can influence the stability of intermediates, making elimination a more favorable pathway under certain conditions.

Troubleshooting & Mitigation Protocol:

  • Temperature Control is Critical: The ratio of substitution to elimination is highly temperature-dependent. DAST is unstable above 70-90°C, but even at lower temperatures, excessive heat can favor elimination.

    • Action: Perform the DAST addition at a very low temperature (e.g., -78 °C) and allow the reaction to warm slowly to room temperature or maintain it at a lower temperature (e.g., 0 °C) for a longer period. Monitor the reaction by TLC or LC-MS to track the consumption of starting material without a significant increase in the olefin byproduct.

  • Choice of Fluorinating Agent: DAST is effective but can be aggressive. Milder, more modern reagents may offer better selectivity.

    • Action: Consider alternatives to DAST that are known to suppress elimination reactions.

ReagentTypical ConditionsAdvantagesDisadvantages
DAST -78 °C to RT, CH(_2)Cl(_2)Readily available, effectiveProne to elimination, thermal instability
Deoxo-Fluor® -20 °C to RT, CH(_2)Cl(_2)Thermally more stable than DASTCan still promote elimination
XtalFluor-E® 0 °C to RT, CH(_2)Cl(_2)Crystalline solid, less prone to HF releaseHigher cost
  • Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents can sometimes suppress elimination by disfavoring the formation of charged intermediates required for E2 pathways.

    • Action: While dichloromethane is standard, consider screening non-polar solvents like hexane or toluene, provided the starting material is soluble.

Q2: I've isolated my fluorinated product, but NMR analysis shows a significant impurity that appears to be a five-membered ring. What is this byproduct?

Root Cause Analysis: This is a strong indication of a semi-pinacol or Wagner-Meerwein type rearrangement. The high strain energy of the cyclobutane ring makes it susceptible to ring-expansion reactions, especially in the presence of a carbocation or a species with carbocation-like character.[3] When the hydroxyl group reacts with DAST and leaves, a transient secondary carbocation is formed on the cyclobutane ring. Migration of one of the adjacent C-C bonds in the ring relieves ring strain by expanding to a more stable five-membered cyclopentyl cation, which is then captured by the fluoride ion.

Workflow: Fluorination and Potential Rearrangement

G cluster_main Fluorination Pathways Start 1-Hydroxycyclobutane Derivative Intermediate Alkoxysulfurane Intermediate Start->Intermediate + DAST Carbocation Cyclobutyl Carbocation Intermediate->Carbocation Loss of Et2NSO2F Product_Desired Desired Product (1-Fluorocyclobutyl) Side_Product Rearranged Product (Fluorocyclopentane Derivative) Carbocation->Product_Desired Fluoride Attack (Desired SN1 Path) Carbocation->Side_Product Ring Expansion (Wagner-Meerwein)

Caption: Competing pathways during fluorination of the cyclobutanol intermediate.

Troubleshooting & Mitigation Protocol:

  • Promote S(_N)2 Character: The key to avoiding rearrangement is to disfavor the formation of a discrete carbocation. This can be achieved by using conditions that promote a more concerted S(_N)2-like mechanism.

    • Action: Use a less ionizing (more covalent) fluorinating agent. Reagents like Fluolead™ or PyFluor® often operate under milder conditions and can minimize carbocation formation.

    • Action: Employ a non-polar solvent to destabilize any charge-separated intermediates.

  • Use of Additives: The presence of external fluoride sources can sometimes trap the intermediate before it has a chance to rearrange.

    • Action: Consider adding a soluble, non-basic fluoride source like triethylamine trihydrofluoride (Et(_3)N·3HF) as an additive. This increases the concentration of the nucleophile, favoring the direct substitution pathway. Caution: This significantly increases the acidity and handling risks.

Section 2: Troubleshooting the Reduction of the Nitrile Intermediate

Once the 1-fluorocyclobutanecarbonitrile is successfully synthesized, the next step is its reduction to the primary amine. This transformation, while common, has its own set of potential side reactions, including defluorination and over-alkylation.

Q1: My final product is contaminated with (Cyclobutanyl)methanamine, the defluorinated analog. How can I prevent the loss of the fluorine atom?

Root Cause Analysis: The C-F bond at the 1-position is benzylic-like in its electronic nature (alpha to a cyano group) and can be susceptible to hydrogenolysis, especially under catalytic hydrogenation conditions. Catalysts like Palladium on Carbon (Pd/C) are particularly notorious for cleaving C-F bonds. While strong metal hydrides like Lithium Aluminum Hydride (LiAlH(_4)) are less likely to cause defluorination, improper reaction conditions or workup can still lead to this side product.

Troubleshooting & Mitigation Protocol:

  • Avoid Catalytic Hydrogenation with Palladium:

    • Action: Do not use Pd/C for this reduction. If catalytic hydrogenation is necessary, consider a less reactive catalyst. Platinum(IV) oxide (Adam's catalyst) or Rhodium on Alumina may be milder alternatives, but screening is essential. Raney Nickel is often used for nitrile reductions but can also be aggressive; its activity should be carefully controlled (e.g., by using a partially deactivated grade).

  • Optimize Metal Hydride Reduction: LiAlH(_4) in an ether solvent (like THF or Et(_2)O) is generally the preferred method.

    • Action: Ensure the reaction is performed under strictly anhydrous conditions. The presence of water can lead to complex side reactions.

    • Action: Maintain a low reaction temperature during the addition of the nitrile to the LiAlH(_4) slurry (e.g., 0 °C) to control the exotherm. After the addition, the reaction can be gently warmed to drive it to completion.

  • Alternative Reducing Agents: Borane complexes are excellent for reducing nitriles and are less likely to cause hydrogenolysis.

    • Action: Use Borane-THF complex (BH(_3)·THF) or Borane-dimethyl sulfide complex (BMS). These reagents are highly effective for converting nitriles to primary amines with high selectivity.

Protocol: Selective Nitrile Reduction with Borane-THF

  • Under an inert atmosphere (N(_2) or Ar), dissolve 1-fluorocyclobutanecarbonitrile (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.0 M Borane-THF solution (approx. 1.2 eq) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC/LC-MS.

  • Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

  • Perform a standard aqueous workup to isolate the amine hydrochloride.

Q2: I'm observing a significant secondary amine impurity, bis((1-fluorocyclobutyl)methyl)amine, in my final product. What causes this?

Root Cause Analysis: This side reaction is common in nitrile reductions. It occurs when the newly formed primary amine product attacks an intermediate imine species that has not yet been fully reduced. This forms a new C-N bond, and subsequent reduction of this new intermediate leads to the secondary amine. This is more likely to happen if the reducing agent is added too slowly to the nitrile or if there are localized "hot spots" of high reactivity.

Troubleshooting Decision Tree

G Start Secondary Amine Detected? Method What reduction method? Start->Method LiAlH4 Using LiAlH4 Method->LiAlH4 Yes Other Other (e.g., BH3) Method->Other No Inverse Perform Inverse Addition: Add Nitrile to Hydride Slurry LiAlH4->Inverse Solution Ammonia Add Excess Ammonia or NH4Cl to Reaction Mixture Other->Ammonia Possible Solution Check Check Stoichiometry and Reagent Purity Inverse->Check Ammonia->Check

Caption: Decision-making process to mitigate secondary amine formation.

Troubleshooting & Mitigation Protocol:

  • Control the Stoichiometry and Addition: The most effective way to prevent this is to ensure the intermediate imine is reduced immediately upon formation.

    • Action (Inverse Addition): Instead of adding the reducing agent to the nitrile, add the nitrile solution dropwise to a solution or slurry of the reducing agent (e.g., LiAlH(_4) or BH(_3)). This maintains an excess of the reducing agent throughout the reaction, ensuring any imine intermediate is immediately captured and reduced.

  • Use of Ammonia: In some reduction methods, particularly those involving catalytic hydrogenation, adding a large excess of ammonia can suppress secondary amine formation. The ammonia competes with the primary amine product for reaction with the imine intermediate.

    • Action: If using a method like Raney Nickel hydrogenation, saturate the solvent (e.g., ethanol) with ammonia gas before adding the substrate and catalyst.

Section 3: FAQs on Purification and Salt Formation

Q1: How can I effectively remove ammonium chloride from my final product after a reduction and acid quench?

Answer: Ammonium chloride is a common byproduct if ammonia was used or formed during the reaction/workup. Since both NH(_4)Cl and your product are hydrochloride salts, simple extraction can be difficult. The best method relies on solubility differences.

  • Action: After evaporation of the aqueous/volatile solvents, triturate or dissolve the crude solid residue in a solvent where your product is soluble but NH(_4)Cl is not. Isopropanol or absolute ethanol are excellent choices.[4] Your amine hydrochloride will dissolve, while the inorganic ammonium chloride will remain as a solid that can be filtered off. Multiple triturations may be necessary.

Q2: My final this compound product is an oil or a sticky solid that won't crystallize. How can I get a free-flowing crystalline solid?

Answer: This is often due to the presence of small amounts of solvent (especially water) or impurities that are inhibiting crystallization.

  • Drying: Ensure the product is rigorously dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove residual solvents. The hydrochloride salt can be hygroscopic.[4]

  • Recrystallization: Find a suitable solvent system for recrystallization. A good starting point is isopropanol/diethyl ether or ethanol/MTBE. Dissolve the crude salt in a minimal amount of the hot alcohol, then slowly add the ether co-solvent until the solution becomes faintly turbid. Cool the solution slowly to induce crystallization.

  • HCl Stoichiometry: Ensure you have the correct 1:1 stoichiometry of amine to HCl. An excess of HCl can lead to an oily product. If excess acid is suspected, dissolving the product in a minimal amount of water and re-evaporating (azeotroping with toluene) can sometimes help remove the excess HCl.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578. [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). The Chemistry of Amine-Polyhydrofluoride Reagents: A New Class of Fluorinating Agents for Organic Synthesis. Chemical Reviews, 99(11), 3137-3176. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Organic Syntheses Procedure. [Link]

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Stability issues of (1-Fluorocyclobutyl)methanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Solution Stability

Introduction

(1-Fluorocyclobutyl)methanamine hydrochloride is a key building block in modern medicinal chemistry, valued for its unique structural and electronic properties. As with any reactive small molecule, understanding its stability in solution is paramount to ensure the integrity of experimental results and the quality of drug development programs. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. While specific degradation kinetics for this compound are not extensively published, this guide is built upon established principles of organic chemistry, expertise in the stability of amine hydrochlorides, and best practices in pharmaceutical development.

Part 1: Understanding the Stability Profile

This compound is an amine salt, a formulation strategy often employed to enhance the stability and solubility of amine-containing compounds.[1] As a salt of a primary amine, its stability in solution is primarily dictated by the equilibrium between the protonated (ammonium) form and the free amine. This equilibrium, and therefore the compound's stability, is highly sensitive to the solution's pH.

The Critical Role of pH

The pH of a solution is a master variable controlling the stability of many pharmaceutical compounds.[2] For an amine hydrochloride, the pH determines the extent of protonation of the amine group.

  • Acidic to Neutral pH (pH < 7): In this range, the amine group is predominantly in its protonated, ammonium salt form (R-NH3+ Cl-). This form is generally more stable and less nucleophilic, reducing its susceptibility to degradation pathways that involve the free amine.

  • Alkaline pH (pH > 7): As the pH increases, the equilibrium shifts towards the deprotonated, free amine form (R-NH2). The lone pair of electrons on the nitrogen becomes available, rendering the molecule more nucleophilic and susceptible to various degradation reactions.

It is crucial to control the pH of solutions containing this compound to minimize degradation.[2]

Part 2: Troubleshooting Guide - A Q&A Approach

This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.

Question 1: I've prepared an aqueous solution of this compound for my reaction, but I'm observing unexpected byproducts in my LC-MS analysis. What could be the cause?

Answer:

The appearance of unexpected byproducts often points to degradation of the starting material. The primary suspect is the solution's pH. If the solution is not adequately buffered or if the reaction conditions are basic, the this compound can deprotonate to its more reactive free amine form.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Byproducts start Unexpected byproducts observed check_pH Measure pH of the solution start->check_pH pH_basic Is pH > 7? check_pH->pH_basic deprotonation Deprotonation to free amine likely pH_basic->deprotonation Yes pH_neutral_acidic Is pH <= 7? pH_basic->pH_neutral_acidic No side_reactions Increased susceptibility to side reactions deprotonation->side_reactions recommend_buffer Recommendation: Use a suitable buffer (e.g., phosphate or citrate) to maintain pH < 7 side_reactions->recommend_buffer other_factors Consider other factors: - Reaction temperature - Presence of oxidizing agents - Reactivity with other components pH_neutral_acidic->other_factors forced_degradation Conduct forced degradation studies to identify potential degradants other_factors->forced_degradation G cluster_0 Forced Degradation Study Design start Plan Forced Degradation Study acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photochemical Photochemical Stress (e.g., UV/Vis light) start->photochemical analysis Analyze stressed samples by a stability-indicating method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photochemical->analysis degradation_profile Establish Degradation Profile analysis->degradation_profile

Caption: Workflow for a forced degradation study.

Recommended Stress Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl at elevated temperature (e.g., 60-80°C)While generally stable, prolonged exposure could potentially lead to reactions involving the cyclobutyl ring or the C-F bond.
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or slightly elevated temperatureDeprotonation to the free amine, which can then undergo various reactions such as elimination or substitution.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature [3]The primary amine is susceptible to oxidation, potentially forming nitroso or nitro compounds.
Thermal Degradation Dry heat (e.g., 80-105°C) or in solution at elevated temperaturesGeneral decomposition, potential for ring-opening or elimination reactions.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Excitation of the molecule could lead to radical-mediated degradation pathways.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For immediate use in aqueous reactions, a buffered solution with a pH below 7 is recommended. For long-term storage of stock solutions, anhydrous aprotic solvents such as DMSO or DMF are preferable. The compound is also soluble in water and ethanol. [4] Q2: How does the fluorine substituent affect the stability of the molecule?

A2: The electron-withdrawing nature of the fluorine atom can influence the basicity of the amine. [5][6]This can, in turn, affect the pKa of the conjugate acid. A lower pKa would mean the compound is more acidic and will exist to a greater extent as the free amine at a given pH compared to a non-fluorinated analogue. This could potentially increase its susceptibility to degradation in unbuffered solutions. The C-F bond itself is generally strong and not prone to cleavage under typical solution-phase conditions.

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and powerful technique for stability studies. [7]A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products. [8]Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of unknown degradants.

Q4: Are there any known incompatibilities I should be aware of?

A4: As an amine hydrochloride, it is incompatible with strong bases, which will liberate the free amine. The free amine can then react with various electrophiles. It is also advisable to avoid strong oxidizing agents. [9] Q5: What are the recommended storage conditions for the solid material?

A5: The solid hydrochloride salt is generally stable. It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. [9][10]Many amine hydrochlorides are hygroscopic, so storage in a desiccator or under an inert atmosphere is good practice. [9]

References

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654.
  • Sigma-Aldrich. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11637, Methanamine, hydrochloride (1:1).
  • ChemScene. (n.d.). (1-Fluorocyclopropyl)methanamine hydrochloride.
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Gibson, E. K. (2007).
  • Larsen, A. O., et al. (2014). The effect of fluorine substitution in alcohol–amine complexes. Physical Chemistry Chemical Physics, 16(40), 22356-22366.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Mykhailiuk, P. K. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Molecules, 27(19), 6619.
  • The Organic Chemistry Tutor. (2019, January 15). Mechanism of Amide Hydrolysis [Video]. YouTube.
  • Waterman, K. C., & Adami, R. C. (2005). Forced degradation as an integral part of HPLC stability-indicating method development. Pharmaceutical development and technology, 10(3), 351-364.
  • Darabi, F. (2023, December 27). How can I neutralize aminehydrochlorides?
  • Ermer, J. (2001). The use of forced degradation studies in drug development. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 755-765.
  • Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet: (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride.
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Technical Support Center: Crystallization of (1-Fluorocyclobutyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of (1-Fluorocyclobutyl)methanamine hydrochloride. As Senior Application Scientists, we have compiled this guide based on established crystallographic principles and extensive experience with small molecule amine salts. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered challenges during the crystallization of this compound.

Understanding the Molecule: Key Physicochemical Characteristics

This compound is a primary amine salt. Its structure imparts specific properties that are crucial to consider for crystallization:

  • Ionic Nature : As a hydrochloride salt, the molecule is ionic. This leads to strong intermolecular interactions, particularly charge-assisted hydrogen bonds between the ammonium cation and the chloride anion.[1] This ionic character dictates its solubility, making it more soluble in polar solvents.

  • Hygroscopicity : Hydrochloride salts are often hygroscopic, readily absorbing atmospheric moisture.[2] This can significantly impact crystallization by introducing water as an impurity, potentially leading to the formation of hydrates or inhibiting crystallization altogether.[3]

  • Potential for Polymorphism : Small organic salts are known to exhibit polymorphism, where different crystal packing arrangements result in distinct crystalline forms with varying physical properties.[4][5] The conditions of crystallization (solvent, temperature, cooling rate) can influence which polymorph is obtained.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound will not crystallize from solution. Where do I start?

A1: Failure to crystallize is typically a problem of nucleation or supersaturation. A solution must be supersaturated for crystals to form, but spontaneous nucleation may not occur. Here is a systematic approach to induce crystallization.

The first step is to ensure you have a supersaturated solution. This is a solution that contains more dissolved solute than can be dissolved at a given temperature. If your solution is clear at room temperature or upon cooling, you may need to concentrate it further by carefully evaporating some of the solvent.[6]

If you are confident the solution is supersaturated, but no crystals have formed, the system likely needs help to initiate nucleation. Here are several techniques to try in order:

  • Scratching Method : Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]

  • Seeding : If you have a previous batch of crystalline material, add a single, tiny crystal (a "seed crystal") to the supersaturated solution.[6] This provides a template for further crystal growth. If no previous crystals are available, you can dip a glass rod into the solution, let the solvent evaporate off the rod to form a thin film of solid, and then re-introduce the rod into the solution.[6]

  • Lowering Temperature : Reduce the temperature of the solution further by placing it in an ice bath or a freezer. Lower temperatures decrease solubility, thereby increasing the level of supersaturation.

  • Solvent Removal : If all else fails, the solvent can be removed via rotary evaporation to recover the solid material, and a different solvent system can be attempted.[6]

Below is a workflow to guide your initial troubleshooting efforts.

G start Supersaturated Solution (No Crystals) scratch Scratch inner surface of flask with glass rod start->scratch seed Add a seed crystal scratch->seed Failure outcome_crystal Crystals Form scratch->outcome_crystal Success concentrate Concentrate solution (evaporate some solvent) seed->concentrate Failure seed->outcome_crystal Success cool Lower temperature further (ice bath / freezer) concentrate->cool cool->outcome_crystal Success outcome_fail Still No Crystals cool->outcome_fail Failure

Caption: Initial troubleshooting workflow for failed crystallization.

Q2: I'm getting an oil or a sticky precipitate instead of solid crystals. What causes this and how can I resolve it?

A2: "Oiling out" is a common problem, especially with salts. It occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high, leading to a liquid-liquid phase separation instead of crystallization.

Causality: Amine hydrochlorides can form highly concentrated solutions that become viscous. Upon cooling, the solubility limit is reached, but the high viscosity and molecular mobility can prevent the ordered arrangement required for a crystal lattice. Instead, an amorphous, oily phase separates.

Troubleshooting Strategies:

  • Reduce the Cooling Rate : A rapid temperature drop is a common cause of oiling out. Allow the solution to cool slowly to room temperature first, and then gradually cool it further in a refrigerator. Slow cooling provides more time for molecules to orient themselves into a crystal lattice.

  • Use a More Dilute Solution : Oiling out is often a sign that the solution is too concentrated. Add a small amount of the hot solvent back to the oiled mixture, reheat until everything dissolves, and then attempt to cool it slowly again.

  • Change the Solvent System : The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but have poor solubility when cold. If you are using a very good solvent (one that dissolves the compound too well even at low temperatures), try adding a miscible "anti-solvent" (see Q3).

  • Trituration : If you have an oil, you can try to induce crystallization by adding a small amount of an anti-solvent and scratching vigorously with a spatula. This process, known as trituration, can sometimes provide the energy needed for nucleation.

Q3: What is the best solvent system for crystallizing this compound?

A3: The ideal solvent system leverages the polarity of your molecule. As an amine salt, this compound is polar and will be most soluble in polar solvents. The "like dissolves like" principle is a good starting point.

Solvent Selection Strategy:

  • Primary Solvents (Good Solvents) : Start with polar, protic solvents like short-chain alcohols (Methanol, Ethanol, Isopropanol). These can engage in hydrogen bonding and effectively solvate the ionic compound.

  • Anti-Solvents (Poor Solvents) : Use non-polar or less polar aprotic solvents in which the compound has very low solubility. Examples include ethers (Diethyl ether, MTBE), esters (Ethyl acetate), or hydrocarbons (Hexanes, Heptane).

The goal is to find a single solvent that shows a large difference in solubility with temperature, or a binary solvent system (a "good" solvent and a "poor" solvent) that allows for fine-tuning of solubility.

Experimental Protocol: Solvent Screening
  • Place a small amount of your compound (10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid dissolves. Note the approximate solubility.

  • If the solid is insoluble at room temperature, heat the mixture gently. If it dissolves when hot, it may be a good single-solvent system. Cool to see if crystals form.

  • If the solid is very soluble at room temperature, this solvent can be used as the "good" solvent in a binary system. Add a miscible "anti-solvent" dropwise until the solution becomes persistently cloudy (turbid). Gently heat until the solution becomes clear again, then allow it to cool slowly.

Table 1: Suggested Solvents for Screening
SolventTypeBoiling Point (°C)PolarityRole
Isopropanol (IPA)Polar Protic82.6HighPrimary Solvent
Ethanol (EtOH)Polar Protic78.4HighPrimary Solvent
Methanol (MeOH)Polar Protic64.7HighPrimary Solvent (use with caution, can be too good)
AcetonitrilePolar Aprotic81.6HighPrimary Solvent
Ethyl Acetate (EtOAc)Moderately Polar77.1MediumAnti-Solvent
Methyl tert-butyl ether (MTBE)Low Polarity55.2LowAnti-Solvent
Heptane/HexanesNon-polar98.4 / 69.0Very LowAnti-Solvent
Visualization of Anti-Solvent Crystallization

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induction cluster_2 Step 3: Growth dissolve Dissolve compound in minimum amount of hot 'Good Solvent' (e.g., IPA) add_anti Add 'Anti-Solvent' (e.g., Heptane) dropwise at room temp until solution turns cloudy dissolve->add_anti reheat Reheat gently to clarify add_anti->reheat cool Cool slowly to allow crystal growth reheat->cool

Caption: Workflow for the anti-solvent crystallization method.

Q4: My crystals are very small, needle-like, or generally of poor quality. How can I improve the crystal habit?

A4: Crystal habit (the external shape) is kinetically controlled. Rapid crystal formation, often driven by high supersaturation, leads to small, poorly formed crystals or needles. To obtain larger, more well-defined crystals, you must slow down the rate of crystallization.

Strategies for Improving Crystal Quality:

  • Slow Cooling : As mentioned before, avoid crash-cooling. Let the solution cool to room temperature over several hours, then transfer it to a 4°C refrigerator. Insulating the flask (e.g., with glass wool or by placing it in a large beaker of warm water) can further slow the cooling rate.

  • Vapor Diffusion : This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a "good" solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed jar that contains a layer of the "anti-solvent". The anti-solvent vapor will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth.

  • Reduce Impurity Levels : Impurities can act as "growth modifiers" or "habit modifiers," sometimes inhibiting growth on certain crystal faces and leading to undesirable shapes like needles or thin plates.[7][8] Ensure your material is of high purity before attempting crystallization.

Q5: Could impurities be preventing crystallization or affecting crystal quality?

A5: Absolutely. Impurities are one of the most significant barriers to successful crystallization. [9] They can interfere with the process in several ways:

  • Inhibition of Nucleation : Impurities can increase the energy barrier required for the formation of a stable crystal nucleus.

  • Disruption of Crystal Growth : Impurities can adsorb onto the surface of a growing crystal, blocking further addition of solute molecules and potentially changing the crystal habit or stopping growth altogether.[10][11]

  • Formation of Solid Solutions : In some cases, structurally similar impurities can be incorporated into the crystal lattice, leading to a less ordered, more energetic solid state that is harder to form.[12]

Self-Validating Purification Protocol:

  • Assess Purity : Before crystallization, analyze your crude material by an appropriate method (e.g., HPLC, LC-MS, or ¹H NMR) to assess its purity level.

  • Purify if Necessary : If significant impurities are present (>2-5%), consider purifying the material first. For an amine, it is often easiest to purify the free-base form using flash column chromatography and then re-form the hydrochloride salt with stoichiometric HCl in a suitable solvent (like ether or isopropanol).

  • Re-crystallize : Attempt the crystallization again with the purified material. A successful crystallization from a purified starting material validates the hypothesis that impurities were the inhibiting factor.

Q6: My crystals look different from batch to batch, even when I use the same procedure. Could this be polymorphism?

A6: Yes, batch-to-batch variation in crystal appearance is a classic sign of polymorphism. Polymorphs are different solid-state structures of the same molecule.[4] These different forms can arise from subtle, often uncontrolled, variations in crystallization conditions.

Key Considerations for Polymorphism:

  • Impact : Different polymorphs can have different melting points, solubilities, dissolution rates, and stability, which are critical parameters in drug development.[13]

  • Controlling Factors : Solvent choice, temperature, cooling rate, agitation, and even the presence of specific impurities can determine which polymorphic form crystallizes.[5] For example, a hydrate (a solvatomorph containing water) might form if the crystallization is performed in the presence of moisture.[3][14]

  • Characterization : If you suspect polymorphism, it is essential to characterize the different crystal forms using analytical techniques. Powder X-ray Diffraction (PXRD) is the definitive method for identifying and distinguishing between polymorphs, as each form will have a unique diffraction pattern.[4] Other useful techniques include Differential Scanning Calorimetry (DSC) to observe thermal events like melting points and solid-state phase transitions.

References
  • Parmer, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link]

  • Gucký, T., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. [Link]

  • Mullin, J. W. (2001). The influence of impurities and solvents on crystallization. ResearchGate. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. (2020). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Jones, W., et al. (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]

  • University of Glasgow. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. [Link]

  • Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Center for Biotechnology Information. [Link]

  • Guionneau, P. Guide for crystallization. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • Simon, L. L., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. ACS Publications. [Link]

  • ResearchGate. (2024). Co-crystallization and small molecule crystal form diversity: From pharmaceutical to materials applications. [Link]

  • Zimmer, A., & Sucker, H. (1994). Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting. ResearchGate. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Wu, H., et al. (2011). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. SciELO. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Price, S. L., & Matzger, A. J. (2021). Crystals and Crystallization in Drug Delivery Design. ACS Publications. [Link]

  • Chemistry For Everyone. (2023). How Do Impurities Affect Crystal Structures?. YouTube. [Link]

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Validation & Comparative

Navigating the Uncharted: A Comparative Guide to the Putative Structure-Activity Relationship of (1-Fluorocyclobutyl)methanamine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of the Fluorinated Cyclobutane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements and favorable pharmacokinetic profiles is perpetual. Among these, the cyclobutane ring has emerged as a compelling structural motif.[1][2] Its inherent puckered conformation provides a rigid framework that can enforce specific orientations of pendant functional groups, a critical factor in optimizing interactions with biological targets.[1] The introduction of fluorine, a bioisostere for hydrogen with profound effects on electronic properties and metabolic stability, further enhances the therapeutic potential of small molecules.[3]

This guide delves into the prospective structure-activity relationship (SAR) of a relatively unexplored class of compounds: (1-Fluorocyclobutyl)methanamine hydrochloride analogs. While direct, extensive SAR studies on this specific scaffold are not yet prevalent in the public domain, we can construct a robust, predictive framework by drawing upon established principles of medicinal chemistry and analyzing data from analogous chemical series. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering a logical roadmap for the design and evaluation of novel analogs based on this promising core.

The parent compound, this compound, presents a unique combination of a stereochemically defined four-membered ring, a strategically placed fluorine atom, and a primary amine—a common pharmacophoric element.[4] Understanding how modifications to each of these components may influence biological activity is paramount for unlocking the therapeutic potential of this compound class.

The Core Scaffold: Physicochemical Properties and Synthetic Considerations

The starting point for our exploration is the (1-Fluorocyclobutyl)methanamine core. Its hydrochloride salt form suggests good aqueous solubility, a desirable property for formulation and bioavailability.

PropertyValueSource
Molecular FormulaC5H11ClFN[4]
Molecular Weight139.60 g/mol [4]
CAS Number1462885-81-9[4]

The synthesis of fluorinated cyclobutane derivatives has become more accessible, paving the way for the exploration of this chemical space.[1] Synthetic routes likely involve the construction of the cyclobutane ring followed by stereoselective fluorination and subsequent elaboration of the aminomethyl side chain. Researchers should consider the feasibility and scalability of synthetic pathways when designing new analogs.

A Predictive Structure-Activity Relationship Framework

Based on well-established principles from analogous fluorinated and cyclobutane-containing compounds, we can propose a hypothetical SAR framework to guide analog design. This framework is divided into three key areas of modification: the cyclobutane ring, the fluorine substituent, and the methanamine side chain.

Modifications of the Cyclobutane Ring

The cyclobutane ring serves as a rigid scaffold, and alterations to its structure can significantly impact the spatial presentation of key pharmacophoric elements.

  • Ring Size: Expanding or contracting the ring (e.g., to cyclopentyl or cyclopropyl) will alter the bond angles and dihedral angles of the substituents. While cyclopropane-containing compounds have shown a wide range of biological activities, the unique puckered conformation of the cyclobutane ring is a key feature.[1][5] Larger carbocycles have, in some studies on related compounds, shown lower potencies compared to cyclobutane analogs.[1]

  • Ring Substitution: The introduction of additional substituents on the cyclobutane ring can explore new binding interactions and modulate physicochemical properties. For instance, alkyl or aryl groups could fill hydrophobic pockets in a target protein. The stereochemistry of these substituents will be critical.

The Role of the Fluorine Atom

The strategic placement of a fluorine atom can have profound effects on a molecule's properties.

  • Position and Stereochemistry: The current scaffold places the fluorine at the C1 position. Moving the fluorine to other positions on the ring (e.g., C2 or C3) would create new stereoisomers and significantly alter the molecule's electronic profile and interaction with target proteins. Studies on 3-fluorocyclobutylamines have shown that the stereochemistry of the fluorine atom influences lipophilicity.[3]

  • Multiple Fluorination: The addition of a second fluorine atom could further modulate the pKa of the amine and enhance metabolic stability. However, this may also impact binding affinity and should be approached systematically.

Elaboration of the Methanamine Side Chain

The primary amine of the (1-Fluorocyclobutyl)methanamine is a key handle for modification and a likely point of interaction with biological targets.

  • Amine Substitution: Conversion of the primary amine to secondary or tertiary amines with various alkyl or aryl substituents is a standard medicinal chemistry strategy to explore SAR. These modifications can impact basicity, lipophilicity, and hydrogen bonding capacity.

  • Chain Extension and Homologation: Extending the methylene linker between the cyclobutane ring and the amine (e.g., to an ethanamine) will alter the distance and flexibility of the basic nitrogen relative to the core scaffold.

  • Amide and Sulfonamide Formation: Acylation or sulfonylation of the amine to form amides or sulfonamides introduces different electronic and hydrogen-bonding properties. This can be a strategy to probe for interactions with specific residues in a binding pocket.

Experimental Workflow for SAR Elucidation

A systematic approach is crucial for validating the proposed SAR framework. The following experimental workflow provides a self-validating system for generating reliable data.

Caption: A typical workflow for the systematic evaluation of SAR.

Step-by-Step Protocol for Primary Screening
  • Compound Preparation: Prepare stock solutions of all synthesized analogs and the parent compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Assay Plate Preparation: Serially dilute the compounds in assay buffer to create a concentration-response curve (e.g., 10-point, 3-fold dilutions).

  • Target Incubation: Add the biological target (e.g., purified protein, cell lysate, or whole cells) to the assay plates.

  • Compound Addition: Transfer the diluted compounds to the assay plates containing the target.

  • Incubation: Incubate the plates for a predetermined time at a specific temperature to allow for compound-target interaction.

  • Detection: Add the detection reagent and measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.

  • Data Analysis: Plot the signal as a function of compound concentration and fit the data to a suitable model to determine potency (e.g., IC50 or EC50).

Comparative Data and Future Directions

As no direct experimental data for the SAR of this compound analogs is publicly available, the following table is a prospective template for organizing future experimental findings.

AnalogModificationPrimary Assay (IC50, nM)Secondary Assay (EC50, nM)Metabolic Stability (t½, min)
Parent Compound -Data to be generatedData to be generatedData to be generated
Analog 1 N-Methyl
Analog 2 N,N-Dimethyl
Analog 3 3-Fluoro Isomer
Analog 4 Cyclopentyl Core
Analog 5 N-Acetyl

The logical progression of analog design, guided by the principles outlined in this guide, will be crucial for populating this table and uncovering the true therapeutic potential of this novel chemical class. The unique three-dimensional structure of the cyclobutane ring offers exciting opportunities for designing highly selective and potent drug candidates.[1] The incorporation of fluorine provides a powerful tool for fine-tuning pharmacokinetic properties.[3]

Conclusion

The exploration of this compound analogs represents a promising, albeit uncharted, frontier in drug discovery. By leveraging established principles of medicinal chemistry and a systematic approach to analog design and testing, researchers can efficiently navigate this chemical space. This guide provides a foundational framework for these efforts, with the ultimate goal of translating the unique structural features of this scaffold into novel therapeutics with improved efficacy and safety profiles.

References

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A Senior Application Scientist's Guide to Benchmarking (1-Fluorocyclobutyl)methanamine hydrochloride Against Its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into drug candidates represents a cornerstone of rational drug design. Far from a mere atomic substitution, fluorination is a profound strategic tool capable of modulating a molecule's physicochemical and pharmacokinetic properties in ways that can significantly enhance its druglikeness.[1][2] The introduction of fluorine can influence a compound's acidity (pKa), lipophilicity (logP), metabolic stability, and conformational preferences, often leading to improved potency, selectivity, and bioavailability.[1][3]

This guide provides a comprehensive framework for the comparative analysis of (1-Fluorocyclobutyl)methanamine hydrochloride against its non-fluorinated counterparts, cyclobutylmethanamine and cyclopentylmethanamine. The cyclobutane scaffold itself is of growing interest in drug discovery due to its rigid, three-dimensional nature, which can offer advantages in potency and selectivity.[4][5] By systematically evaluating the impact of a single fluorine atom on this promising scaffold, we can generate critical data to guide future drug development efforts.

This document is structured to provide not only the theoretical underpinnings of such a comparison but also detailed, actionable experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply the principles of strategic fluorination.

Comparative Physicochemical Profiling: The Foundational Data

A thorough understanding of a compound's physicochemical properties is paramount in early-stage drug discovery. These parameters govern a molecule's behavior in biological systems, from its dissolution in the gut to its ability to cross cell membranes. The following table outlines the key physicochemical properties to be determined for this compound and its non-fluorinated analogs. While some computed values are available, experimental determination is the gold standard for accurate comparison.

Compound Structure Molecular Weight ( g/mol ) Predicted cLogP Experimentally Determined pKa Experimentally Determined logP Kinetic Solubility (µg/mL at pH 7.4)
This compound(Structure of this compound)139.60[6]To be determinedTo be determinedTo be determinedTo be determined
Cyclobutylmethanamine hydrochloride(Structure of Cyclobutylmethanamine hydrochloride)To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Cyclopentylmethanamine hydrochloride(Structure of Cyclopentylmethanamine hydrochloride)To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Note: Structures are presented as the hydrochloride salts. Experimental values are to be populated upon completion of the described protocols.

Experimental Protocols: A Step-by-Step Guide to Data Generation

The following protocols are designed to be self-validating systems, providing robust and reproducible data. The choice of these particular assays is driven by their direct relevance to predicting a drug candidate's in vivo behavior.

Determination of pKa via Potentiometric Titration

The ionization constant (pKa) is a critical determinant of a drug's absorption, distribution, and excretion.[7] For an amine-containing compound like this compound, the pKa will dictate the extent of its ionization at physiological pH, which in turn affects its ability to permeate biological membranes.

Experimental Workflow for pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Accurately weigh ~5 mg of the test compound B Dissolve in deionized water to a final concentration of 1-10 mM A->B D Place the sample solution in a thermostatted vessel (25°C) B->D C Calibrate pH meter with standard buffers (pH 4, 7, 10) C->D E Titrate with a standardized solution of 0.1 M NaOH D->E F Record pH values at regular intervals of titrant addition E->F G Plot pH versus volume of NaOH added F->G H Determine the inflection point of the titration curve G->H I Calculate pKa from the pH at the half-equivalence point H->I

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 5 mg of the hydrochloride salt of each compound. Dissolve in a known volume of deionized water to achieve a concentration between 1 and 10 mM.

  • Instrumentation Setup: Calibrate a potentiometric titrator with standard pH buffers (e.g., pH 4.0, 7.0, and 10.0).[8] Ensure the temperature of the sample solution is maintained at 25°C.

  • Titration: Place the sample solution in a reaction vessel and immerse the calibrated pH electrode.[8] Begin titration with a standardized solution of 0.1 M sodium hydroxide, adding the titrant in small, precise increments.[8]

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Determination of logP via the Shake-Flask Method

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key indicator of a drug's ability to cross lipid membranes and its potential for binding to plasma proteins.[9] The shake-flask method, while traditional, remains the gold standard for its accuracy.[10][11]

Experimental Workflow for logP Determination

logP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Prepare pre-saturated n-octanol and aqueous buffer (pH 7.4) C Add equal volumes of the n-octanol and the compound-containing aqueous phase to a separation funnel A->C B Prepare a stock solution of the test compound in the aqueous phase B->C D Shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning C->D E Allow the phases to separate completely D->E F Carefully separate the two phases E->F G Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV) F->G H Calculate logP as log([Compound]octanol / [Compound]aqueous) G->H

Caption: Workflow for logP determination using the shake-flask method.

Detailed Protocol:

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Partitioning: Add a known amount of the test compound to a separation funnel containing equal volumes of the pre-saturated n-octanol and aqueous buffer.[10]

  • Equilibration: Shake the funnel for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.[12]

  • Phase Separation: Allow the mixture to stand until the two phases have clearly separated.

  • Quantification: Carefully separate the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Determination of Kinetic Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[13] Kinetic solubility assays are high-throughput methods used in early discovery to identify compounds with potential solubility liabilities.[13][14]

Experimental Workflow for Kinetic Solubility Determination

solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM) B Prepare a series of dilutions of the stock solution in DMSO A->B C Add a small aliquot of each DMSO dilution to an aqueous buffer (pH 7.4) in a microtiter plate B->C D Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 2 hours) with shaking C->D E Measure the turbidity of each well using a nephelometer or filter the solutions D->E F For filtered solutions, quantify the concentration of the dissolved compound by LC-MS/MS D->F G Determine the highest concentration at which the compound remains in solution E->G F->G metabolic_stability_Workflow cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis and Calculation A Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4) B Pre-incubate the mixture at 37°C A->B C Initiate the reaction by adding NADPH B->C D At various time points (e.g., 0, 5, 15, 30, 45 min), remove an aliquot of the reaction mixture C->D E Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard D->E F Centrifuge the samples to pellet the protein E->F G Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound F->G H Plot the natural log of the percentage of remaining compound versus time G->H I Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) H->I

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat) and the test compound at a final concentration of 1 µM in a phosphate buffer (pH 7.4). [15][16]2. Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding the cofactor NADPH. [15]3. Time Course: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [15][16]4. Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Expected Outcomes and Interpretation

  • pKa: The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the amine group in this compound compared to its non-fluorinated analogs. This would result in a lower pKa value. [3]A lower pKa could influence the compound's absorption and distribution profile.

  • logP: Fluorination generally increases lipophilicity. [3]Therefore, this compound is anticipated to have a higher logP than cyclobutylmethanamine. This could lead to increased membrane permeability and potentially higher plasma protein binding.

  • Solubility: The effect of fluorination on solubility is complex and not always predictable. While increased lipophilicity might suggest lower aqueous solubility, changes in crystal lattice energy can sometimes lead to improved solubility. Experimental determination is crucial.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by CYP enzymes. [2]If the site of fluorination is a potential site of metabolism in the non-fluorinated analogs, this compound is expected to exhibit greater metabolic stability, resulting in a longer in vitro half-life and lower intrinsic clearance.

Conclusion: A Data-Driven Approach to Drug Design

The systematic benchmarking of this compound against its non-fluorinated analogs provides a clear and quantitative assessment of the impact of strategic fluorination. The experimental data generated through the protocols outlined in this guide will enable a deeper understanding of the structure-activity and structure-property relationships within this chemical series. By elucidating the effects of this single atomic substitution on key physicochemical and pharmacokinetic parameters, researchers can make more informed decisions in the design and optimization of novel therapeutic agents. This rigorous, data-driven approach is fundamental to the successful advancement of drug discovery programs.

References

  • Dey, S., & Guchhait, S. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • Ghareshabani, P., & Jalali-Heravi, M. (2021). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Jung, M. E., Ouk, S., Yoo, D., Sawyers, C. L., Chen, C., Tran, C., & Wongvipat, J. (2010). Structure-activity relationship for 1H-pyrazolo[3,4-b]pyridine-based androgens that are active in castration-resistant prostate cancer. Journal of medicinal chemistry, 53(7), 2779–2796.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Alex Avdeef. (2012). Development of Methods for the Determination of pKa Values. In Absorption and Drug Development. John Wiley & Sons.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Lin, G. W., & Tang, W. (2020). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 239, 109634.
  • Moody, C. J., & Rzepa, H. S. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(49), 26918–26926.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • University of Oxford. (2023). Selective P450BM3 hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives: underpinning synthetic chemistry for drug discovery. Retrieved from [Link]

  • Park, B. K., & Kitteringham, N. R. (1990). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug metabolism reviews, 21(3), 325–350.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Safrole. (n.d.). Methylamine Synthesis. Retrieved from [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • YouTube. (2023). Making Methylamine HCl from Acetamide. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5674.
  • Zhou, Y., & Wang, J. (2019). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 941–943.
  • PubChem. (n.d.). Methanamine, 1-fluoro-. Retrieved from [Link]

  • PubMed. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.